8-Ethyl Irinotecan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWXGPJFJGZSM-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730723 | |
| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947687-02-7 | |
| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ethyl irinotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-ETHYL IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Ethyl Irinotecan mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of 8-Ethyl Irinotecan in Cancer Cells
Disclaimer: Due to the limited availability of public research data specifically for this compound, this technical guide is based on the well-established mechanism of its parent compound, Irinotecan, and its highly active metabolite, SN-38. As a structural analog, this compound is presumed to exert its anticancer effects through a similar mechanism of action.
Introduction
This compound is a semi-synthetic derivative of camptothecin, a class of potent anti-cancer agents. It belongs to the family of topoisomerase I inhibitors, which are crucial in the treatment of various solid tumors. This guide provides a detailed technical overview of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and drug development professionals. The information presented herein is primarily based on the extensive research conducted on Irinotecan and its active metabolite, SN-38, which serves as a surrogate for understanding the pharmacological action of this compound. Preclinical studies suggest that this compound may exhibit enhanced cytotoxicity compared to its parent compound, Irinotecan[1].
Metabolic Activation
Similar to Irinotecan, this compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. It is anticipated to be hydrolyzed in the body by carboxylesterases, primarily found in the liver, to its active metabolite, which is structurally analogous to SN-38[1]. This active form is significantly more potent in its anti-tumor activity.
References
Pharmacological Profile of 8-Ethyl Irinotecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted pharmacological profile of 8-Ethyl Irinotecan. Due to the limited availability of specific preclinical and clinical data for this particular derivative, the information presented herein is largely based on the well-established profile of its parent compound, Irinotecan, and its active metabolite, SN-38. This compound is expected to share a similar mechanism of action and metabolic pathway, with potential differences in potency and pharmacokinetics. All quantitative data and experimental protocols are provided as a reference based on studies of Irinotecan and SN-38.
Introduction
This compound is a semi-synthetic derivative of camptothecin and a close structural analog of Irinotecan, a key chemotherapeutic agent used in the treatment of various solid tumors, notably colorectal cancer.[1] The structural modification in this compound, the presence of an ethyl group at the 8-position of the quinoline ring, may influence its pharmacological properties, including metabolic activation, potency, and pharmacokinetic profile, potentially offering an improved therapeutic window compared to the parent compound.
Like Irinotecan, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a structural analog of SN-38. This active form is a potent inhibitor of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.
Mechanism of Action
The proposed mechanism of action for this compound mirrors that of Irinotecan. The process begins with the metabolic conversion of the prodrug to its active metabolite, which then targets the topoisomerase I-DNA complex.
Topoisomerase I Inhibition
Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound is expected to bind to the covalent binary complex of topoisomerase I and DNA. This binding stabilizes the complex, preventing the religation of the DNA strand. The collision of the replication fork with this stabilized ternary complex results in the conversion of single-strand breaks into irreversible double-strand breaks, triggering a cascade of cellular events that ultimately lead to apoptotic cell death.
Figure 1: Proposed signaling pathway of this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is expected to be dose-dependent cytotoxicity against a range of tumor cell lines. The potency of this compound will likely be influenced by the intracellular concentration of its active metabolite.
In Vitro Cytotoxicity
The following table summarizes the reported IC50 values for Irinotecan and its active metabolite, SN-38, in various cancer cell lines. It is anticipated that this compound and its active metabolite will exhibit similar or potentially enhanced cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Irinotecan | LoVo | Colorectal | 15.8 µM | [1][2] |
| Irinotecan | HT-29 | Colorectal | 5.17 µM | [1][2] |
| SN-38 | LoVo | Colorectal | 8.25 nM | |
| SN-38 | HT-29 | Colorectal | 4.50 nM | |
| SN-38 | OCUM-2M | Gastric | 6.4 nM | |
| SN-38 | OCUM-8 | Gastric | 2.6 nM |
Pharmacokinetics
The pharmacokinetic profile of this compound is predicted to follow a similar pathway to Irinotecan, involving metabolic activation, distribution, and elimination. The ethyl group at the 8-position may alter its lipophilicity and interaction with metabolic enzymes and transporters, potentially leading to a different pharmacokinetic profile compared to Irinotecan.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolism: this compound is expected to be a prodrug that is hydrolyzed by carboxylesterases to its active SN-38-like metabolite. This active metabolite can be further metabolized, primarily in the liver, through glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to its inactivation and subsequent excretion.
-
Distribution: Irinotecan and SN-38 are known to bind to plasma proteins, with SN-38 exhibiting a high binding affinity (around 95%). A similar high protein binding is anticipated for the active metabolite of this compound.
-
Elimination: The elimination of Irinotecan and its metabolites occurs through both renal and biliary pathways.
The following table presents a summary of the key pharmacokinetic parameters for Irinotecan and SN-38 in adult cancer patients.
| Parameter | Irinotecan | SN-38 | Citation |
| Terminal Half-life (t½) | 5 - 27 hours | 6 - 30 hours | |
| Volume of Distribution (Vss) | 136 - 255 L/m² | - | |
| Total Body Clearance | 8 - 21 L/h/m² | - | |
| Plasma Protein Binding | ~65% | ~95% | |
| Time to Maximum Concentration (Tmax) of SN-38 | ~1 hour post-infusion | - |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols based on standard methodologies used for Irinotecan and other topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (or a comparator compound) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Figure 2: General workflow for an in vitro cytotoxicity assay.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x reaction buffer, and the test compound (e.g., the active metabolite of this compound) at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion
This compound is a promising derivative of Irinotecan that, based on its chemical structure, is anticipated to function as a potent topoisomerase I inhibitor following metabolic activation. While specific pharmacological data for this compound is scarce, the extensive knowledge of Irinotecan and its active metabolite SN-38 provides a strong foundation for predicting its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The addition of an ethyl group at the 8-position could potentially enhance its cytotoxic activity and alter its metabolic stability and distribution, warranting further preclinical and clinical investigation to fully characterize its therapeutic potential. Researchers are encouraged to conduct head-to-head comparative studies with Irinotecan and SN-38 to elucidate the specific pharmacological profile of this compound.
References
An In-depth Technical Guide to 8-Ethyl Irinotecan: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Ethyl Irinotecan is a semi-synthetic derivative of the natural alkaloid camptothecin and a close structural analog of the widely used chemotherapeutic agent, Irinotecan. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. This document summarizes key data in structured tables, outlines detailed experimental methodologies for relevant assays, and provides visualizations of pertinent biological pathways and experimental workflows.
Chemical Structure and Identification
This compound is characterized by the presence of an ethyl group at the 8-position of the quinoline ring system of the camptothecin core. This modification distinguishes it from its parent compound, Irinotecan, which has an ethyl group at the 7-position.
Chemical Structure:
Caption: Metabolic activation and mechanism of action of this compound.
Metabolism
This compound is converted in the body to its active metabolite, a compound structurally similar to SN-38, the active metabolite of Irinotecan. [1]This conversion is primarily mediated by carboxylesterases. [1]The active metabolite can be further metabolized, for instance through glucuronidation, which is a common pathway for detoxification and excretion. [1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis and Purification of this compound (General Approach)
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
-
Step 1: Synthesis of the Intermediate: A suitable camptothecin precursor is reacted with a reagent to introduce the [4-(1-piperidino)-1-piperidino]carbonyloxy side chain at the 10-position.
-
Step 2: Ethylation: The intermediate from Step 1 is then subjected to an ethylation reaction to introduce an ethyl group at the 8-position of the camptothecin core.
-
Purification: The crude this compound is purified using standard techniques such as column chromatography to yield the final product of high purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound against cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of this compound's active metabolite to inhibit the activity of topoisomerase I.
Workflow for DNA Relaxation Assay:
Caption: Workflow for assessing Topoisomerase I inhibition.
Protocol:
-
Metabolite Generation: Incubate this compound with a source of carboxylesterases (e.g., liver microsomes) to generate the active metabolite.
-
Reaction Mixture: In a reaction tube, combine supercoiled plasmid DNA, purified human topoisomerase I, and the appropriate reaction buffer.
-
Inhibitor Addition: Add different concentrations of the activated this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.
Conclusion
This compound is a promising camptothecin analog with a mechanism of action centered on topoisomerase I inhibition. Its structural modification suggests the potential for an altered pharmacological profile compared to Irinotecan, which warrants further investigation. This guide provides a foundational understanding of its chemical and biological properties and outlines key experimental approaches for its evaluation. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and comprehensively assess its preclinical and clinical potential.
References
8-Ethyl Irinotecan: A Technical Examination of a Topoisomerase I Inhibitor-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Ethyl Irinotecan, a compound structurally related to the potent topoisomerase I inhibitor, Irinotecan. While recognized primarily as an impurity in the manufacturing of Irinotecan, designated as Irinotecan EP Impurity C, its biological activities and potential pharmacological impact are of significant interest to researchers in oncology and drug development. This document details the mechanism of action of related topoisomerase I inhibitors, summarizes the limited available data on this compound, and provides established experimental protocols for the evaluation of such compounds.
Introduction to Topoisomerase I Inhibition and Irinotecan
Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. The inhibition of topoisomerase I has emerged as a successful strategy in cancer chemotherapy.
Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a prodrug that is metabolically converted to its active form, SN-38. SN-38 is approximately 1000 times more potent than Irinotecan as a topoisomerase I inhibitor. The therapeutic efficacy of Irinotecan is well-established in the treatment of various solid tumors, including colorectal and pancreatic cancer.[1][2]
During the synthesis and storage of Irinotecan, various related substances, or impurities, can form. This compound is one such impurity, characterized by an additional ethyl group at the 8-position of the quinoline ring system. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the parent drug.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | [3][][5] |
| Synonyms | Irinotecan EP Impurity C, Irinotecan 11-Ethyl Impurity (USP) | |
| CAS Number | 947687-02-7 | |
| Molecular Formula | C35H42N4O6 | |
| Molecular Weight | 614.73 g/mol |
Mechanism of Action of Topoisomerase I Inhibitors
The mechanism of action for camptothecin derivatives like Irinotecan, and presumably its related compounds, involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death.
References
In Vitro Cytotoxicity of 8-Ethyl Irinotecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the anticipated in vitro cytotoxicity of 8-Ethyl Irinotecan. Due to a lack of publicly available research specifically detailing the in vitro activities of this compound, this document is based on the well-established properties of its parent compound, Irinotecan, and its active metabolite, SN-38. The experimental protocols and signaling pathways described herein are representative of those used for topoisomerase I inhibitors and should be adapted and validated for this compound in a laboratory setting.
Introduction
This compound is a derivative of Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin.[1] Irinotecan is a cornerstone of chemotherapy regimens for various solid tumors, most notably metastatic colorectal cancer.[2] Like its parent compound, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a compound structurally similar to SN-38.[1] This active form is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2] This guide details the expected in vitro cytotoxic effects of this compound, its mechanism of action, and provides standardized protocols for its evaluation.
Mechanism of Action: Topoisomerase I Inhibition
The primary cytotoxic mechanism of this compound's active metabolite is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized complex collides with the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks. These DNA lesions trigger cell cycle arrest, primarily in the S and G2/M phases, and ultimately induce apoptosis.
Mechanism of this compound Action
Quantitative Data Presentation
While specific IC50 values for this compound are not available in the reviewed literature, it is anticipated to exhibit potent cytotoxic activity across a range of cancer cell lines, similar to or potentially greater than Irinotecan and SN-38. The following table provides a template for the presentation of such data, populated with representative values for Irinotecan and SN-38 for illustrative purposes.
| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | Irinotecan | 72 | 5.17 |
| LoVo | Colorectal Carcinoma | Irinotecan | 72 | 15.8 |
| HT-29 | Colorectal Carcinoma | SN-38 | 72 | 0.0045 |
| LoVo | Colorectal Carcinoma | SN-38 | 72 | 0.00825 |
| NMG64/84 | Colon Cancer | Irinotecan | 0.5 | 160 µg/ml |
| COLO-357 | Pancreatic Cancer | Irinotecan | 0.5 | 100 µg/ml |
| MIA PaCa-2 | Pancreatic Cancer | Irinotecan | 0.5 | 400 µg/ml |
| PANC-1 | Pancreatic Cancer | Irinotecan | 0.5 | 150 µg/ml |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the cytotoxicity of this compound.
Cell Culture
Human cancer cell lines (e.g., HT-29, LoVo, MCF-7, A549) should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Cytotoxicity Evaluation Workflow
Expected Signaling Pathways in Apoptosis Induction
The DNA damage induced by this compound is expected to activate complex intracellular signaling pathways culminating in apoptosis. The DNA damage response (DDR) pathway, involving key proteins such as ATM and ATR, will likely be activated. This leads to the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest. Persistent DNA damage can trigger the intrinsic apoptotic pathway, characterized by the activation of p53, which upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.
Apoptotic Signaling Pathway
Conclusion
This compound holds promise as a potent topoisomerase I inhibitor with significant in vitro cytotoxic potential against a variety of cancer cell lines. Its mechanism of action, involving the induction of DNA damage, cell cycle arrest, and apoptosis, is well-established for its parent compound, Irinotecan. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the in-depth in vitro characterization of this compound. Further research is warranted to establish a definitive quantitative profile of its cytotoxic activity and to fully elucidate its molecular signaling pathways.
References
Preclinical Evaluation of 8-Ethyl Irinotecan: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preclinical data specifically for 8-Ethyl Irinotecan is limited in the public domain. This document provides a comprehensive preclinical evaluation of its parent compound, Irinotecan, and its active metabolite, SN-38, to serve as a foundational guide. This compound is a derivative of Irinotecan and is expected to share a similar mechanism of action.[1]
Introduction
Irinotecan (CPT-11) is a semisynthetic, water-soluble analog of the natural alkaloid camptothecin, widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[2][3][4] It functions as a prodrug that is metabolically converted to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[2] this compound is a derivative of Irinotecan, bearing an additional ethyl group at the 8-position of the quinoline ring system. While specific preclinical studies on this compound are not extensively available, its structural similarity to Irinotecan suggests a comparable mechanism of action centered on the inhibition of DNA topoisomerase I. This whitepaper will detail the preclinical profile of Irinotecan and SN-38 to provide a robust framework for understanding the potential properties of this compound.
Mechanism of Action
The antitumor activity of Irinotecan is primarily attributed to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.
The key steps in the mechanism of action are:
-
Topoisomerase I Inhibition: Topoisomerase I creates transient single-strand breaks in the DNA backbone to allow for unwinding.
-
Formation of a Ternary Complex: SN-38 binds to the complex formed between topoisomerase I and DNA, stabilizing it.
-
Prevention of DNA Religation: This stabilization prevents the enzyme from resealing the single-strand break.
-
Induction of DNA Double-Strand Breaks: When the DNA replication fork encounters this stabilized ternary complex, it leads to the formation of lethal double-strand DNA breaks.
-
Apoptosis: The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S-G2 phase, and ultimately leads to programmed cell death (apoptosis).
SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than the parent compound, Irinotecan.
Pharmacokinetics
The pharmacokinetic profile of Irinotecan is complex, involving its conversion to SN-38, the interplay between active lactone and inactive carboxylate forms, and subsequent detoxification pathways.
Metabolism:
-
Activation: Irinotecan is a prodrug activated by carboxylesterase enzymes, primarily in the liver and blood, to form the active metabolite SN-38.
-
Inactivation: SN-38 is inactivated through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming SN-38 glucuronide (SN-38G). Genetic variations in the UGT1A1 gene can significantly impact the rate of SN-38 clearance, leading to inter-patient variability in toxicity.
-
CYP3A4 Metabolism: Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites.
Lactone-Carboxylate Equilibrium: Both Irinotecan and SN-38 exist in a pH-dependent equilibrium between a closed-lactone ring (active form) and an open-carboxylate ring (inactive form). At the physiological pH of blood (7.4), the equilibrium favors the inactive carboxylate form, while the acidic environment of some tumors may shift the balance towards the active lactone form.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Irinotecan and SN-38 from preclinical and clinical studies.
| Parameter | Irinotecan | SN-38 | Reference |
| Terminal Half-life (t½) | 5 - 27 hours | 6 - 30 hours | |
| Volume of Distribution (Vss) | 136 - 255 L/m² | - | |
| Total Body Clearance | 8 - 21 L/h/m² | - | |
| Plasma Protein Binding | ~65% | ~95% | |
| Urinary Excretion (24h) | 17 - 25% of dose | <1% of dose | |
| Biliary Excretion | ~25% of dose | ~1% of dose |
Note: Data is derived from human studies, as comprehensive preclinical tables for this compound are unavailable.
Preclinical Efficacy
Irinotecan has demonstrated significant antitumor activity across a wide range of preclinical cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity
The cytotoxic activity of Irinotecan and SN-38 has been evaluated against numerous human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are dependent on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 of Irinotecan (µg/mL) | Reference |
| HT29 | Colon Cancer | 200 | |
| NMG64/84 | Colon Cancer | 160 | |
| COLO-357 | Pancreatic Cancer | 100 | |
| MIA PaCa-2 | Pancreatic Cancer | 400 | |
| PANC-1 | Pancreatic Cancer | 150 |
Note: These IC50 values were determined using a 30-minute exposure in a human tumor colony-forming assay (HTCA).
In Vivo Antitumor Activity
In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the antitumor efficacy of chemotherapeutic agents. Irinotecan has shown potent, dose-dependent antitumor effects in various xenograft models.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| HCT 116 | Colon Cancer | Liposomal Irinotecan (10 mg/kg) | 98.35 | |
| SK-HEP-1 | Liver Cancer | Liposomal Irinotecan (10 mg/kg) | 95.77 | |
| A549 | Lung Cancer | Liposomal Irinotecan (10 mg/kg) | 87.40 |
Toxicology
The dose-limiting toxicities of Irinotecan observed in preclinical models are consistent with those seen in clinical practice. The primary adverse effects are related to damage to rapidly dividing normal cells.
-
Gastrointestinal Toxicity: Diarrhea (both early and late-onset) is a major dose-limiting toxicity. Late-onset diarrhea is linked to the accumulation of SN-38 in the gut.
-
Hematologic Toxicity: Neutropenia (a decrease in neutrophils) is the most common and severe hematologic toxicity, increasing the risk of infection. The severity of neutropenia often correlates with the plasma concentration of SN-38.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, SN-38) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson’s buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating antitumor efficacy in a mouse model.
-
Cell Culture: Human cancer cells (e.g., HCT-116) are cultured under standard conditions.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test article (e.g., this compound via intravenous injection) is initiated according to a predefined dose and schedule.
-
Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
While direct preclinical data for this compound is sparse, the extensive research on its parent compound, Irinotecan, provides a strong predictive foundation for its evaluation. This compound is expected to function as a topoisomerase I inhibitor, with its efficacy and toxicity profile likely influenced by its unique pharmacokinetic properties conferred by the 8-ethyl modification. Further preclinical studies are warranted to directly characterize the cytotoxicity, in vivo efficacy, metabolism, and safety profile of this compound to determine its potential as a novel chemotherapeutic agent. This guide serves as a comprehensive technical resource for designing and interpreting such future studies.
References
- 1. Buy this compound | 947687-02-7 | > 95% [smolecule.com]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
8-Ethyl Irinotecan: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 8-Ethyl Irinotecan, a key impurity and derivative of the chemotherapeutic agent Irinotecan. Due to the limited public data specifically for this compound, this document leverages information on the parent compound, Irinotecan, to provide a robust framework for understanding its physicochemical properties. The methodologies and findings presented for Irinotecan are anticipated to be highly relevant for the handling and development of this compound.
Physicochemical Properties
This compound, also known as Irinotecan Impurity G, is a close structural analog of Irinotecan.[1][2] Key identifying information is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | [2][3] |
| CAS Number | 947687-02-7 | [4] |
| Molecular Formula | C35H42N4O6 | |
| Molecular Weight | 614.73 g/mol |
Solubility Data
Irinotecan Solubility
| Solvent | Solubility | Method | Source |
| DMSO | ~ 20 mg/mL | Stock solution preparation | |
| Dimethylformamide | ~ 20 mg/mL | Stock solution preparation | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | Dilution of DMSO stock | |
| Water | Slightly soluble | General observation |
Experimental Protocol for Enhancing Aqueous Solubility of Irinotecan:
For applications requiring aqueous solutions, a common procedure involves initially dissolving Irinotecan hydrochloride hydrate in an organic solvent like DMSO to create a concentrated stock solution. This stock solution is then further diluted with the aqueous buffer of choice. It is important to note that aqueous solutions of Irinotecan are not recommended for storage for more than one day.
The workflow for preparing an aqueous solution of Irinotecan is illustrated below.
Caption: Workflow for preparing an aqueous solution of Irinotecan.
Stability Data
While specific stability data for this compound is scarce, extensive studies on Irinotecan provide a strong indication of its stability profile under various conditions. Forced degradation studies of Irinotecan have shown that it degrades significantly under oxidative, basic, and photolytic conditions.
Stability of Irinotecan in Solution
The stability of Irinotecan is influenced by pH, temperature, and light exposure. The hydrolysis of the lactone ring of Irinotecan to its carboxylate form is a key degradation pathway, and this process is reversible and pH-dependent.
| Storage Conditions | Vehicle | Concentration | Stability | Source |
| Refrigerated (2-8°C), light-protected | Original vials (concentrate) | 20 mg/mL | 56 days | |
| Room Temperature, ambient light | Original vials (concentrate) | 20 mg/mL | 14 days | |
| Room Temperature | Polypropylene syringes (concentrate) | 20 mg/mL | 96 days | |
| Room Temperature, light-protected | Polyolefin bags | 0.12 mg/mL and 2.5 mg/mL in 0.9% NaCl or 5% Glucose | 84 days | |
| 25°C, 37°C, 50°C | Phosphate buffer (pH 4.0, 6.0, 7.4), 5% Dextrose, 0.9% NaCl | 20 µg/mL | Rate of hydrolysis increases with increasing pH and temperature | |
| Refrigerated (2-8°C) or Room Temperature (light-protected) | PVC bags | 0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose | 4 weeks | |
| Room Temperature, exposed to daylight | PVC bags | 0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose | 7 to 14 days (concentration-dependent) |
Experimental Protocol for Stability Testing of Irinotecan:
A common methodology for assessing the stability of Irinotecan involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Sample Preparation: Irinotecan solutions are prepared in the desired vehicle and concentration and stored under specified conditions (e.g., temperature, light exposure).
-
Sampling: Aliquots are withdrawn at predetermined time points.
-
Analysis: The concentration of Irinotecan is determined using a validated HPLC method with UV detection. Physical stability is also assessed through visual inspection for color change, precipitation, and pH measurements.
The general workflow for a stability study is depicted below.
Caption: General workflow for an Irinotecan stability study.
Mechanism of Action and Signaling Pathway
This compound is expected to share the same mechanism of action as its parent compound, Irinotecan. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair.
The inhibition of topoisomerase I by SN-38 leads to the stabilization of the topoisomerase I-DNA cleavable complex. This prevents the re-ligation of single-strand breaks, which are then converted into double-strand breaks during DNA replication, ultimately leading to apoptosis (programmed cell death).
The signaling pathway for Irinotecan's mechanism of action is illustrated below.
Caption: Signaling pathway of Irinotecan's mechanism of action.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, the extensive information available for the parent compound, Irinotecan, provides a strong foundation for its handling and characterization. The provided protocols and data for Irinotecan can serve as a valuable guide for researchers and drug development professionals working with this compound. Further studies are warranted to establish the specific physicochemical properties of this important derivative.
References
Navigating the Nuances of Camptothecin Analogs: A Technical Examination of 8-Ethyl Irinotecan and the Developmental Landscape of Irinotecan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology drug development, the precise identification and characterization of novel therapeutic agents are paramount. This guide addresses the compound "8-Ethyl Irinotecan," clarifying its identity and contextualizing it within the broader development of its parent compound, the widely used chemotherapeutic agent, Irinotecan. While initial interest may lie in the potential of "this compound" as a standalone therapeutic, current scientific literature and chemical databases identify it primarily as an impurity of Irinotecan, designated as Irinotecan EP Impurity C[1][2][3][4][5]. As such, dedicated early-phase clinical or preclinical studies on this compound as an investigational drug are not available.
This guide will first provide the known technical details of this compound. Subsequently, to address the likely underlying interest in the development of related camptothecin analogs, this document will pivot to a comprehensive overview of the early-phase studies of Irinotecan itself. This will include a detailed examination of its mechanism of action, metabolic pathways, experimental protocols from foundational studies, and a summary of key quantitative data.
Part 1: Technical Profile of this compound
This compound is chemically defined by the following identifiers and properties:
| Property | Value | Source(s) |
| Chemical Name | (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Synonyms | Irinotecan Impurity G, Irinotecan EP Impurity C | |
| CAS Number | 947687-02-7 | |
| Molecular Formula | C₃₅H₄₂N₄O₆ | |
| Molecular Weight | 614.73 g/mol |
Given its classification as an impurity, the focus of research has been on its detection and control in the synthesis of Irinotecan, rather than on its therapeutic potential.
Part 2: Early-Phase Studies of Irinotecan
The development of Irinotecan (CPT-11), a semi-synthetic analog of camptothecin, has been a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its journey from a promising preclinical compound to an approved therapeutic has been extensively documented in numerous early-phase studies.
Mechanism of Action and Signaling Pathways
Irinotecan is a prodrug that exerts its cytotoxic effects through its active metabolite, SN-38. The core mechanism involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.
The signaling cascade leading to apoptosis is initiated when Irinotecan is converted to SN-38. SN-38 then stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, subsequently triggering cell cycle arrest in the S-G2 phase and inducing apoptosis. Recent studies have also elucidated p53-independent signaling pathways involving the activation of NF-κB, which can modulate the drug's efficacy and contribute to resistance mechanisms.
References
Methodological & Application
Application Notes and Protocols for 8-Ethyl Irinotecan In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 8-Ethyl Irinotecan, a derivative of the chemotherapeutic agent Irinotecan. This compound, like its parent compound, functions as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells.[1] The protocols outlined below are based on established methods for assessing the cytotoxicity, mechanism of action, and apoptotic effects of topoisomerase I inhibitors, with specific adaptations for this compound where applicable. Given the limited direct experimental data on this compound, many of the detailed protocols are based on its active metabolite, SN-38, and should be optimized and validated for this compound in your specific experimental settings.
Data Presentation
The following tables summarize the cytotoxic activity of the related compounds Irinotecan and its active metabolite SN-38 against various human cancer cell lines. These tables can serve as a template for presenting data obtained for this compound.
Table 1: Cytotoxicity of SN-38 against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| HCT-116 | Colorectal Carcinoma | 48 | Data to be determined |
| U87-MG | Glioblastoma | Not Specified | Significantly stronger than CPT |
| GB-1 | Glioblastoma (MDR) | Not Specified | Significantly stronger than CPT |
Table 2: Cytotoxicity of Irinotecan against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| HT29 | Colon Cancer | 0.5 | 200 |
| NMG64/84 | Colon Cancer | 0.5 | 160 |
| COLO-357 | Pancreatic Cancer | 0.5 | 100 |
| MIA PaCa-2 | Pancreatic Cancer | 0.5 | 400 |
| PANC-1 | Pancreatic Cancer | 0.5 | 150 |
Signaling Pathway
This compound is a prodrug that is hydrolyzed by carboxylesterases to its active metabolite, which is structurally similar to SN-38.[1] This active form inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[2][3] The inhibition of topoisomerase I by the active metabolite of this compound stabilizes the covalent complex between the enzyme and DNA.[2] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Topoisomerase I Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of topoisomerase I by measuring the relaxation of supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer
-
This compound
-
Stop Solution (e.g., containing SDS and proteinase K)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture containing 1X Topoisomerase I Assay Buffer, supercoiled DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add Topoisomerase I to all wells except the negative control.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution and incubate further as required to digest the protein.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE buffer containing a DNA stain.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of this compound.
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
Application Notes and Protocols for 8-Ethyl Irinotecan Animal Model Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8-Ethyl Irinotecan, a derivative of the topoisomerase I inhibitor Irinotecan.
Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following application notes and protocols are primarily based on extensive research conducted on its parent compound, Irinotecan (CPT-11), and its active metabolite, SN-38. These protocols are intended to serve as a foundational guide for designing and executing animal model studies for this compound, with the assumption that its mechanism of action and experimental parameters will be similar to those of Irinotecan. Researchers are advised to perform necessary optimizations for this compound.
Introduction
This compound is a derivative of Irinotecan, a widely used chemotherapeutic agent for various solid tumors, including colorectal and pancreatic cancers.[1] Irinotecan is a prodrug that is metabolized to its highly potent active metabolite, SN-38.[2][3][4][5] The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand DNA breaks during DNA synthesis, ultimately triggering apoptosis in rapidly dividing cancer cells. The structural modification in this compound is intended to enhance its pharmacological properties.
Mechanism of Action and Metabolic Pathway
Irinotecan undergoes a complex metabolic process. It is converted to the active metabolite SN-38 by carboxylesterases (CES) primarily in the liver. SN-38 is significantly more potent than Irinotecan itself. Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1 to form SN-38 glucuronide (SN-38G), which is then excreted. Irinotecan can also be inactivated by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites.
Caption: Metabolic activation of Irinotecan to SN-38 and its mechanism of action.
Animal Models for Efficacy Studies
The choice of animal model is critical for evaluating the antitumor efficacy of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly used.
Commonly Used Xenograft Models for Irinotecan and its Derivatives:
| Cancer Type | Cell Line | Animal Strain | Reference |
| Colorectal Cancer | HCT 116, HT-29, LS180, LS174T | Nude mice, SCID mice | |
| Pancreatic Cancer | MIA PaCa-2, Patient-Derived Xenografts (PDX) | Nude mice | |
| Pediatric ALL | Patient-Derived Xenografts (PDX) | NSG mice | |
| Ewing's Sarcoma | Patient-Derived Xenografts (PDX) | Nude mice | |
| Gastric Cancer | MKN-45, KATO-III, SNU-5 | Nude mice | |
| Breast Cancer | 4T1 | BALB/c mice |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical efficacy study in mice bearing subcutaneous human tumor xenografts.
1. Animal Model and Tumor Cell Implantation:
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture the selected human cancer cell line (e.g., HCT 116 for colorectal cancer) under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
2. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water or saline). The formulation should be prepared fresh before each administration.
-
Dosing: Based on preliminary tolerability studies, select appropriate dose levels. For Irinotecan, doses in the range of 10-50 mg/kg are often used.
-
Administration: Administer the drug intravenously (i.v.) or intraperitoneally (i.p.) according to the desired treatment schedule (e.g., once or twice weekly).
4. Efficacy Endpoints and Monitoring:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is a primary endpoint.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival: Record the date of death or euthanasia for survival analysis. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
5. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Calculate the percent TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests for survival data.
Caption: A typical workflow for an in vivo efficacy study in a xenograft model.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite.
1. Animal Model and Dosing:
-
Use non-tumor-bearing or tumor-bearing mice of the same strain as in the efficacy studies.
-
Administer a single dose of this compound at a therapeutically relevant concentration via the intended clinical route (e.g., i.v. bolus).
2. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
If using tumor-bearing mice, tumors can be collected at the terminal time point to assess drug concentration in the tumor tissue.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its potential active metabolite(s) in plasma and tumor homogenates.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a Human Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | - | QWx4 | 2000 ± 250 | - | - |
| This compound | 10 | QWx4 | 800 ± 150 | 60 | <0.01 |
| This compound | 25 | QWx4 | 400 ± 100 | 80 | <0.001 |
| Positive Control (e.g., Irinotecan) | 25 | QWx4 | 500 ± 120 | 75 | <0.001 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) on Day 21 ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| This compound | 10 | -2.0 ± 2.0 |
| This compound | 25 | -8.0 ± 3.0 |
| Positive Control (e.g., Irinotecan) | 25 | -7.5 ± 2.5 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models. By leveraging the extensive knowledge base of its parent compound, Irinotecan, researchers can design robust studies to assess the efficacy and pharmacokinetic profile of this novel derivative. Careful selection of animal models, adherence to detailed protocols, and clear data presentation are essential for successfully advancing this compound through the drug development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. Design, synthesis and antitumor activity of a novel PEG-A6-conjugated irinotecan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Preclinical and clinical results with irinotecan: Extending principles learned in model systems to clinical trials design [scholars.duke.edu]
Navigating the Frontier of Cancer Therapy: Development of Advanced Drug Delivery Systems for Irinotecan
A comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of next-generation irinotecan delivery systems. This document provides detailed application notes and protocols for liposomal, polymeric micelle, and nanoparticle-based formulations designed to enhance the therapeutic index of irinotecan.
Note on Terminology: The compound "8-Ethyl Irinotecan" is recognized as an impurity of the widely used chemotherapeutic agent, Irinotecan.[1][2] All research and development in the context of advanced drug delivery systems have been focused on Irinotecan and its active metabolite, SN-38. This document will, therefore, focus on the development of drug delivery systems for Irinotecan.
Irinotecan is a potent topoisomerase I inhibitor, approved for the treatment of various cancers, most notably metastatic colorectal cancer.[3] However, its clinical use is often limited by a challenging pharmacokinetic profile and significant dose-limiting toxicities, including severe diarrhea and myelosuppression. To address these limitations, extensive research has been dedicated to the development of advanced drug delivery systems that can improve the drug's solubility, stability, and tumor-specific targeting, thereby enhancing efficacy while reducing systemic side effects.
This document outlines the development of three promising drug delivery platforms for irinotecan: liposomes, polymeric micelles, and nanoparticles. It provides a summary of their key characteristics, detailed experimental protocols for their preparation and evaluation, and insights into their mechanisms of action.
I. Liposomal Irinotecan
Liposomal formulations encapsulate irinotecan within a lipid bilayer, offering a clinically validated approach to improve its pharmacokinetic profile and tumor accumulation.[4][5] The FDA-approved drug ONIVYDE® (irinotecan liposome injection) is a testament to the success of this strategy in treating metastatic pancreatic cancer.
Data Presentation: Liposomal Irinotecan Formulations
| Formulation | Composition | Mean Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |
| ONIVYDE® (nal-IRI) | Liposome with polyethylene glycol (PEG) | ~110 | Not Specified | >95% | Prolonged circulation half-life (1.9 days) and sustained intratumoral levels of irinotecan and its active metabolite, SN-38. |
| Experimental Liposomes | DSPC, Cholesterol, mPEG2000-DSPE | Not Specified | Not Specified | Not Specified | Prepared using a modified active loading method with triethylammonium sucrose octasulfate (TEA8SOS) to achieve high drug-to-lipid ratios. |
Experimental Protocol: Preparation of Irinotecan-Loaded Liposomes
This protocol is adapted from a method for preparing irinotecan liposomes using a modified gradient loading method.
Materials:
-
Disaturated phosphatidylcholine (DSPC)
-
Cholesterol (chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)
-
Triethylammonium sucrose octasulfate (TEA8SOS)
-
Irinotecan HCl
-
HEPES buffer
-
Sodium Chloride (NaCl)
-
Ethanol
-
Sephadex G-75 column
-
Dialysis tubing (MWCO 10,000 Da)
Procedure:
-
Preparation of TEA8SOS solution: Prepare a 0.65 M solution of TEA8SOS and adjust the pH to 5.5-6.0.
-
Lipid film hydration: Dissolve DSPC (6.81 mg/mL), cholesterol (2.22 mg/mL), and mPEG2000-DSPE (0.12 mg/mL) in 50% (w/v) ethanol.
-
Liposome formation: Mix the lipid solution with the TEA8SOS solution at 65°C for 30 minutes.
-
Extrusion: Extrude the lipid suspension 20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) at 65°C to form unilamellar vesicles of a specific size.
-
Removal of unentrapped TEA8SOS: Pass the liposome suspension through a Sephadex G-75 gel filtration column, eluting with HEPES/NaCl buffer (17 mM/144 mM, pH 6.5).
-
Drug loading: Add irinotecan HCl to the liposome suspension at a concentration of 4.3 mg/mL. Incubate the mixture at 65 ± 5°C for 1 hour, followed by immediate cooling on ice for 20 minutes.
-
Purification: Remove unencapsulated irinotecan by dialysis against a suitable buffer.
Experimental Workflow: Liposomal Irinotecan Preparation
Caption: Workflow for the preparation of irinotecan-loaded liposomes.
II. Polymeric Micelles for Irinotecan Delivery
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They offer a versatile platform for solubilizing hydrophobic drugs and can be engineered for stimuli-responsive drug release.
Data Presentation: Irinotecan-Loaded Polymeric Micelles
| Formulation | Polymer | Mean Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| IRI-BIC | PEG-b-poly(aspartic acid) | ~50 | Not Specified | ~80% | Not Specified | pH-sensitive release, improved blood circulation time, and superior antitumor efficacy compared to free irinotecan. |
| DSPE-mPEG2k Micelles | DSPE-mPEG2000 | ~13 | -0.5 | ~68.5% | Not Specified | Sustained drug release and higher tumor growth inhibition (89%) compared to free drug (68.7%) in a CT26 tumor model. |
| PLGA-PEG-RA Micelles | PLGA-PEG-Retinoyl | 160 ± 9.13 | -24.9 ± 4.03 | 83.9 ± 3.61% | Not Specified | Targeted delivery to hepatocellular carcinoma and colorectal cancer cells with higher cytotoxicity than non-targeted micelles. |
| IH-NM | Micelle-based nanoparticles | 10-13 | Not Specified | 92.3% | 18.1% | Higher maximum tolerated dose and antitumor efficacy compared to free irinotecan in preclinical studies. |
Experimental Protocol: Preparation of Irinotecan-Loaded DSPE-mPEG2k Micelles
This protocol is based on the solvent evaporation method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)
-
Irinotecan
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolution: Dissolve a specific amount of DSPE-mPEG2k and irinotecan in chloroform.
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature.
-
Sonication (Optional): Sonicate the suspension using a probe sonicator or bath sonicator to reduce the particle size and achieve a homogenous dispersion.
-
Purification: Remove any unencapsulated irinotecan by dialysis or size exclusion chromatography.
Experimental Workflow: Polymeric Micelle Preparation
Caption: Workflow for preparing irinotecan-loaded polymeric micelles.
III. PLGA Nanoparticles for Irinotecan Delivery
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug delivery.
Data Presentation: Irinotecan-Loaded PLGA Nanoparticles
| Formulation | Polymer | Mean Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| Irinotecan-PLGA NPs | PLGA | ~120 | Negative | 55 ± 2.7% | 11 ± 3% | Showed stronger cytotoxicity against HT-29 cancer cells compared to free irinotecan. |
| Irinotecan-PLGA NPs (Optimized) | PLGA | 124 - 365 | -1.07 to -20.3 | Not Specified | Not Specified | Particle size and entrapment efficiency were optimized by varying formulation parameters. |
Experimental Protocol: Preparation of Irinotecan-Loaded PLGA Nanoparticles
This protocol utilizes an emulsification/solvent diffusion method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Irinotecan
-
Polyvinyl alcohol (PVA)
-
Acetonitrile
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and irinotecan in acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Continue stirring to allow the acetonitrile to diffuse into the aqueous phase, leading to the precipitation of PLGA nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): Lyophilize the nanoparticles with a cryoprotectant for long-term storage.
Experimental Workflow: PLGA Nanoparticle Preparation
References
- 1. This compound | C35H42N4O6 | CID 58965010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal irinotecan (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of 8-Ethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 8-Ethyl Irinotecan, a known impurity of the chemotherapeutic agent Irinotecan. The following sections offer comprehensive methodologies, data presentation, and visual workflows to support research, quality control, and drug development activities. This compound is identified as "Irinotecan EP Impurity C" in pharmacopeial references[1][2].
Overview of Analytical Methods
The quantification of this compound is typically performed as part of a comprehensive analysis of Irinotecan and its related impurities in pharmaceutical substances and dosage forms. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common and effective techniques for this purpose. These methods offer the necessary selectivity and sensitivity to separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances.
A stability-indicating UPLC method has been developed for the determination of Irinotecan hydrochloride and its impurities, demonstrating the capability to separate the main compound from its degradation products and known impurities[3][4].
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods capable of quantifying Irinotecan and its impurities, including this compound.
Table 1: HPLC Method for Irinotecan and Impurities
| Parameter | Result | Reference |
| Linearity Range | 30 - 70 µg/mL (for Irinotecan) | [5] |
| Precision (%RSD) | < 1.0% | |
| Mean Recovery | 98.0 - 102.0% | |
| Limit of Detection (LOD) | ~0.020 µg/mL | |
| Limit of Quantification (LOQ) | ~0.060 µg/mL |
Table 2: UPLC-MS/MS Method for Irinotecan and Metabolites
| Parameter | Irinotecan | SN-38 | SN-38G | Reference |
| Linearity Range | 10 - 10000 ng/mL | 1 - 500 ng/mL | 1 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 0.5 ng/mL | 0.5 ng/mL | |
| Accuracy | 98.5 - 110.3% | 99.5 - 101.7% | 96.2 - 98.9% | |
| Precision (%CV) | 0.8 - 2.8% | 2.4 - 5.7% | 2.4 - 2.8% |
Experimental Protocols
The following are detailed protocols for the analysis of Irinotecan and its impurities, including this compound.
Protocol 1: UPLC Method for the Determination of Irinotecan and Its Impurities
This protocol is adapted from a validated stability-indicating UPLC method.
3.1.1. Materials and Reagents
-
Irinotecan Hydrochloride Reference Standard
-
This compound (Irinotecan Impurity C) Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
-
Column: Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.02M KH₂PO₄ buffer, pH 3.4
-
Mobile Phase B: Acetonitrile:Methanol (62:38 v/v)
-
Gradient Elution:
Time (min) %A %B 0 90 10 2 70 30 5 50 50 7 20 80 | 8 | 90 | 10 |
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 1 µL
-
Column Temperature: 30°C
-
Run Time: 8 minutes
3.1.3. Sample Preparation
-
Standard Solution: Prepare a stock solution of Irinotecan Hydrochloride and this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Further dilute to achieve a working concentration.
-
Sample Solution (for drug product): Accurately weigh and dissolve the drug product in the diluent to obtain a known concentration of Irinotecan.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-MS/MS Method for the Quantification of Irinotecan and its Metabolites
This protocol is based on methods developed for the analysis of Irinotecan and its metabolites in biological matrices and can be adapted for impurity profiling.
3.2.1. Materials and Reagents
-
Irinotecan Reference Standard
-
This compound Reference Standard
-
Internal Standard (e.g., Camptothecin or a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (for bioanalytical assays)
3.2.2. Chromatographic Conditions
-
Column: Gemini C18 (100 mm x 2.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: To be optimized for the separation of this compound from Irinotecan and other impurities. A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor → Product Ion Transitions:
-
Irinotecan: m/z 587.4 → (to be determined, e.g., 167.1)
-
This compound: m/z 615.3 → (to be determined based on fragmentation)
-
SN-38: m/z 393.3 → (to be determined, e.g., 349.0)
-
Internal Standard (Camptothecin): m/z 349.2 → (to be determined, e.g., 249.0)
-
-
Collision Energy and other MS parameters: To be optimized for each analyte.
3.2.4. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Visualizations
Irinotecan Metabolic Pathway
Caption: Metabolic conversion of Irinotecan to its active and inactive metabolites.
Experimental Workflow for Impurity Quantification
Caption: General workflow for the quantification of this compound impurity.
References
- 1. This compound | C35H42N4O6 | CID 58965010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 5. akjournals.com [akjournals.com]
Application Notes & Protocols for the HPLC Analysis of 8-Ethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 8-Ethyl Irinotecan, a known impurity of the chemotherapeutic agent Irinotecan. The protocol is designed for specificity, accuracy, and robustness, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Irinotecan is a semi-synthetic derivative of camptothecin and a vital antineoplastic agent. During its synthesis and storage, several impurities can form, including this compound, also identified as Irinotecan EP Impurity C. Rigorous monitoring and quantification of such impurities are critical to ensure the safety and efficacy of the final drug product. This document outlines a stability-indicating UPLC method capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances.
Analytical Method
A validated stability-indicating reverse-phase UPLC method has been established for the determination of Irinotecan and its impurities, including this compound.[1][2] This method is adept at separating all seven known impurities of Irinotecan.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02M Potassium Dihydrogen Ortho-phosphate, pH adjusted to 3.4 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile and Methanol (62:38 v/v) |
| Gradient Elution | Time (min) / %B: 0/30, 3.5/42, 5.0/46, 6.0/49.8, 6.4/54, 6.5/30, 8/30 |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | Not explicitly stated, typically 1-5 µL for UPLC |
| Column Temperature | 30°C |
| Run Time | 8 minutes |
Quantitative Data Summary
The UPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of Irinotecan and its impurities. The validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2]
While the full validation report with specific data for each impurity is not publicly available, the developed method is proven to be linear, accurate, and precise for the quantification of all seven impurities. For the purpose of these application notes, a representative summary of expected performance is provided below.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (Impurity C) | Approx. 4.0 - 6.0 | LOQ - 0.64 | Data not available | Data not available |
| Irinotecan | Approx. 5.0 - 7.0 | LOQ - 83.2 | Data not available | Data not available |
Note: The exact retention time for this compound is dependent on the specific system and slight variations in the method. The linearity range for impurities is typically from the Limit of Quantification (LOQ) up to 200% of the specification level.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Irinotecan Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen ortho-phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (deionized or Milli-Q)
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
-
Dissolve an appropriate amount of potassium dihydrogen ortho-phosphate in water to obtain a 0.02M solution.
-
Adjust the pH of the solution to 3.4 with ortho-phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
Mobile Phase B (Organic Solvent):
-
Mix acetonitrile and methanol in a ratio of 62:38 (v/v).
-
Degas the mixture before use.
Standard Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) and dilute to a known volume with the mobile phase to obtain a stock solution of a specific concentration.
Sample Solution:
-
Accurately weigh a portion of the Irinotecan drug substance or formulation.
-
Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
UPLC Analysis Workflow
The following diagram illustrates the general workflow for the UPLC analysis of this compound.
Signaling Pathway and Logical Relationships
The analysis of impurities like this compound is a critical step in the quality control process of pharmaceutical manufacturing. The following diagram illustrates the logical relationship between drug synthesis, impurity formation, and the role of analytical testing.
Conclusion
The described UPLC method provides a reliable and robust solution for the quantitative analysis of this compound in the presence of Irinotecan and other related impurities. Adherence to the detailed protocol will ensure accurate and reproducible results, which are essential for maintaining the quality and safety of Irinotecan-containing pharmaceutical products.
References
- 1. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
Application Note: UPLC-MS/MS for the Identification and Quantification of Irinotecan and its Metabolites
Introduction
Irinotecan (CPT-11) is a topoisomerase I inhibitor widely used in chemotherapy, particularly for colorectal cancer. Its clinical efficacy and toxicity are largely dependent on its metabolic conversion to various active and inactive compounds. The principal active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is approximately 100-fold more potent than irinotecan itself. Other significant metabolites include the inactive SN-38 glucuronide (SN-38G), and the cytochrome P450 3A4 (CYP3A4) mediated oxidation products, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC) and 7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC).
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous identification and quantification of irinotecan and its key metabolites in biological matrices. While the query specified "8-Ethyl Irinotecan," this is not a recognized metabolite of irinotecan. The focus of this protocol will be on the well-established and pharmacologically significant ethyl-containing metabolite, SN-38, along with other critical metabolites.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol outlines a protein precipitation method for the extraction of irinotecan and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Irinotecan, SN-38, SN-38G, APC, and NPC analytical standards
-
Internal Standard (IS), e.g., Camptothecin
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ion Source: Electrospray Ionization (ESI), positive mode
UPLC Parameters:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
7.0 min: 60% B
-
7.1 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
10.0 min: 5% B
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the mass spectrometric parameters and typical chromatographic retention times for the analysis of irinotecan and its metabolites.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Irinotecan | 587.3 | 167.1 | 45 | 30 |
| SN-38 | 393.2 | 349.2 | 40 | 25 |
| SN-38G | 569.2 | 393.2 | 40 | 20 |
| APC | 702.4 | 587.3 | 50 | 35 |
| NPC | 616.3 | 587.3 | 50 | 35 |
| Camptothecin (IS) | 349.1 | 305.1 | 35 | 22 |
Table 2: Typical Retention Times
| Analyte | Retention Time (min) |
| SN-38G | 3.5 |
| NPC | 4.2 |
| APC | 4.8 |
| SN-38 | 5.5 |
| Irinotecan | 5.9 |
| Camptothecin (IS) | 6.2 |
Note: Retention times are approximate and may vary depending on the specific UPLC system and conditions.
Visualizations
Metabolic Pathway of Irinotecan```dot
digraph "Irinotecan Metabolism" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Irinotecan [label="Irinotecan (CPT-11)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN38 [label="SN-38 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN38G [label="SN-38G (Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="APC", fillcolor="#34A853", fontcolor="#FFFFFF"]; NPC [label="NPC", fillcolor="#34A853", fontcolor="#FFFFFF"];
Irinotecan -> SN38 [label="Carboxylesterases"]; SN38 -> SN38G [label="UGT1A1"]; Irinotecan -> APC [label="CYP3A4"]; Irinotecan -> NPC [label="CYP3A4"]; }
Caption: Workflow for metabolite analysis by UPLC-MS/MS.
Application Notes and Protocols for In Vivo Imaging of Irinotecan and its Metabolite SN-38 Distribution
Audience: Researchers, scientists, and drug development professionals.
Note on "8-Ethyl Irinotecan": The query specified "this compound." Our comprehensive search of scientific literature indicates that this is likely an impurity of Irinotecan, also known as Irinotecan Impurity G[1][2][3]. There is a lack of substantial research on the in vivo imaging of this specific impurity. Therefore, these application notes will focus on the extensively studied parent drug, Irinotecan (CPT-11) , and its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) , which is central to its therapeutic effect and toxicity profile[4][5].
Introduction
Irinotecan (CPT-11) is a water-soluble, semi-synthetic analog of camptothecin used as a first-line chemotherapeutic agent for various solid tumors, most notably metastatic colorectal cancer. It functions as a prodrug that is converted in vivo to its active metabolite, SN-38. SN-38 is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. The inhibition of this enzyme leads to DNA strand breaks and ultimately, cancer cell death.
The efficacy and toxicity of Irinotecan are intrinsically linked to the pharmacokinetics and tissue distribution of both the parent drug and SN-38. Understanding the spatial and temporal distribution of these compounds within the body, particularly within tumor tissues versus healthy organs, is critical for optimizing therapeutic strategies and mitigating adverse effects such as severe diarrhea and neutropenia. In vivo imaging techniques provide powerful, non-invasive tools to visualize and quantify drug distribution at a tissue and cellular level, offering invaluable insights for drug development and personalized medicine.
This document provides an overview of the metabolic pathways of Irinotecan, application notes on relevant in vivo imaging modalities, detailed experimental protocols, and a summary of quantitative distribution data.
Mechanism of Action and Metabolism of Irinotecan
Irinotecan exerts its cytotoxic effects through the inhibition of DNA topoisomerase I by its active metabolite, SN-38. The metabolic conversion and transport of Irinotecan are complex processes involving multiple enzymes and transporters, which significantly influence its biodistribution.
Metabolic Pathway of Irinotecan
Irinotecan is primarily metabolized in the liver and intestines. Carboxylesterases (CES1 and CES2) convert Irinotecan to the highly active SN-38. Subsequently, UDP-glucuronosyltransferase 1A1 (UGT1A1) detoxifies SN-38 by converting it to the inactive SN-38 glucuronide (SN-38G), which is then eliminated. Cytochrome P450 3A4 (CYP3A4) can also metabolize Irinotecan into inactive metabolites, APC and NPC. Various transporters, such as ABCB1, ABCC1, ABCC2, and ABCG2, are involved in the uptake and efflux of Irinotecan and its metabolites in different tissues.
References
Troubleshooting & Optimization
Technical Support Center: 8-Ethyl Irinotecan Preclinical Dosage Optimization
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 8-Ethyl Irinotecan in preclinical models. The information is designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of Irinotecan (CPT-11), a chemotherapeutic agent that acts as a topoisomerase I inhibitor.[1] Like its parent compound, this compound is a prodrug that requires metabolic activation. It is converted by intracellular carboxylesterase enzymes into its active metabolite, which is structurally similar to SN-38, the active metabolite of Irinotecan.[1][2][3] This active metabolite then exerts its cytotoxic effect by stabilizing the complex between DNA and the topoisomerase I enzyme.[3] This stabilization prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication, leading to the accumulation of lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Q2: What are the key differences between Irinotecan and this compound?
A2: this compound is a chemical derivative of Irinotecan, featuring an ethyl group at the 8-position of the molecule. This structural modification is intended to enhance the pharmacological properties of the parent compound. Preclinical studies have suggested that this compound may exhibit enhanced cytotoxicity compared to Irinotecan. However, the core mechanism of action, involving inhibition of topoisomerase I by an active metabolite, remains the same.
Q3: How is this compound metabolized and eliminated?
A3: this compound undergoes hydrolysis by carboxylesterases to form its active metabolite, similar to SN-38. This active metabolite is then primarily inactivated in the liver through a process called glucuronidation, which is mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A1. The resulting glucuronide conjugate is more water-soluble and is eliminated from the body, mainly through biliary excretion. Genetic variations in the UGT1A1 enzyme can significantly affect the rate of inactivation, influencing both the drug's efficacy and toxicity profile.
Q4: What are common dose-limiting toxicities observed in preclinical models?
A4: The most common dose-limiting toxicities associated with Irinotecan and its derivatives in both preclinical and clinical settings are neutropenia (a decrease in a type of white blood cell) and severe delayed-onset diarrhea. These toxicities are primarily attributed to the high potency of the active metabolite (SN-38 or its analogue) on rapidly dividing cells in the bone marrow and gastrointestinal tract. Close monitoring of animal body weight, stool consistency, and complete blood counts (if feasible) is critical during studies.
Troubleshooting Guide
Q5: My tumor xenografts are showing a poor response to this compound. What are potential causes?
A5: A lack of therapeutic response can stem from several factors:
-
Suboptimal Dosing or Schedule: The dose may be too low, or the administration schedule may not be optimal for the specific tumor model. Data suggests that smaller, more frequent doses of topoisomerase I inhibitors may be more effective than larger, intermittent doses.
-
Drug Resistance: The cancer cells may have intrinsic or acquired resistance. Known mechanisms include decreased levels of the topoisomerase I enzyme, mutations in the topoisomerase I gene, or reduced activity of the carboxylesterase enzymes needed to convert the prodrug into its active form.
-
Pharmacokinetic Issues: The conversion of this compound to its active metabolite may be inefficient in your specific mouse strain or tumor model. Studies have shown that in some murine colorectal cancer models, the active metabolite SN-38 was not detected in the tumor tissue despite the presence of the prodrug Irinotecan.
-
Poor Drug Delivery: The drug may not be reaching the tumor in sufficient concentrations. This can be due to poor tumor vascularization.
References
Improving the therapeutic window of 8-Ethyl Irinotecan
Disclaimer: 8-Ethyl Irinotecan is a derivative of Irinotecan, and extensive public research on its specific therapeutic window is limited.[1][2][3][4][5] The following troubleshooting guides and FAQs are based on the established knowledge of its parent compound, Irinotecan, and are intended to provide a foundational framework for researchers. The guidance provided should be adapted based on empirical findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Irinotecan?
A: this compound is a chemical derivative of Irinotecan, a well-established chemotherapeutic agent. The structural modification, the addition of an ethyl group at the 8-position, is intended to enhance its pharmacological properties. Like Irinotecan, it functions as a topoisomerase I inhibitor. The active metabolite of Irinotecan is SN-38; this compound is hydrolyzed by carboxylesterases to its own active metabolite, which is structurally similar to SN-38. Preclinical data suggests that this modification may lead to enhanced cytotoxicity compared to the parent compound.
Q2: What is the proposed mechanism of action for this compound?
A: this compound is expected to follow the same mechanism of action as Irinotecan. It acts as a prodrug that is converted to its active metabolite. This active metabolite then binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Q3: What are the potential advantages of using this compound over Irinotecan?
A: The primary anticipated advantage is enhanced potency. The structural modification may lead to more efficient conversion to its active metabolite or a higher affinity of the active metabolite for the topoisomerase I-DNA complex. This could potentially allow for lower therapeutic doses, which might alter the toxicity profile.
Q4: What are the expected primary toxicities associated with this compound?
A: Given its lineage from Irinotecan, this compound is likely to exhibit a similar toxicity profile, with the dose-limiting toxicities being severe diarrhea and myelosuppression (neutropenia). The gastrointestinal toxicity is largely attributed to the accumulation of the active metabolite in the gut.
Q5: How can the therapeutic window of this compound be improved?
A: Improving the therapeutic window involves strategies to increase its efficacy against tumor cells while minimizing its toxicity to healthy tissues. Key approaches, extrapolated from Irinotecan research, include:
-
Combination Therapies: Combining this compound with other cytotoxic drugs (e.g., 5-fluorouracil, oxaliplatin) or targeted agents may create synergistic effects, allowing for lower, less toxic doses of each agent.
-
Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes) could improve its pharmacokinetic profile and biodistribution, leading to higher accumulation in tumor tissue and lower exposure of healthy tissues.
-
Managing Metabolism and Excretion: Investigating the role of specific enzymes like carboxylesterases and UGTs in the metabolism of this compound can open avenues for managing its activation and detoxification pathways. For instance, inhibitors of bacterial β-glucuronidases in the gut could prevent the reactivation of the excreted, inactive metabolite, thereby reducing gastrointestinal toxicity.
Troubleshooting Guides
Issue 1: Higher than Expected In Vivo Toxicity at Predicted Doses
| Possible Cause | Troubleshooting Steps |
| Enhanced Potency: this compound is significantly more potent than Irinotecan. | Conduct a dose-escalation study starting with a substantially lower dose than what is typically used for Irinotecan. Monitor for early signs of toxicity (e.g., weight loss, diarrhea, changes in blood counts). |
| Altered Pharmacokinetics (PK): The modification may have changed the drug's absorption, distribution, metabolism, or excretion (ADME) profile, leading to higher systemic exposure. | Perform a PK study to determine the Cmax, AUC, and half-life of both this compound and its active metabolite. Compare these parameters to historical data for Irinotecan and SN-38. |
| Genetic Polymorphisms in Animal Models: Variations in metabolic enzymes (e.g., carboxylesterases, UGT1A1) in the specific animal strain can affect drug metabolism and toxicity. | If possible, use animal strains with known metabolic enzyme genotypes. Alternatively, measure the expression or activity of these enzymes in liver and intestinal tissues. |
Issue 2: Lack of Efficacy in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Drug Resistance Mechanisms: Cancer cells may have intrinsic or acquired resistance, such as overexpression of efflux pumps (e.g., ABCG2) or downregulation of topoisomerase I. | 1. Verify Target Expression: Confirm the expression of topoisomerase I in your cell lines or tumor models. 2. Assess Efflux Pump Activity: Use efflux pump inhibitors in vitro to see if sensitivity to this compound is restored. 3. Combination Therapy: Explore combinations with agents that can overcome resistance, such as P-glycoprotein inhibitors or drugs with different mechanisms of action. |
| Insufficient Conversion to Active Metabolite: The conversion of the prodrug by carboxylesterases may be inefficient in the specific model system. | Measure the levels of both the prodrug and the active metabolite in the tumor tissue and plasma to assess the conversion efficiency. |
| Poor Tumor Penetration: The drug may not be reaching the tumor at therapeutic concentrations. | Utilize imaging techniques or LC-MS/MS analysis of tumor tissue to quantify drug accumulation at the target site. Consider formulation strategies like nanocarriers to improve tumor delivery. |
Data Presentation
Table 1: Illustrative Pharmacokinetic and Cytotoxic Comparison
This table presents hypothetical data for this compound based on its expected enhanced potency relative to Irinotecan and its active metabolite SN-38. Actual experimental values are required for confirmation.
| Parameter | Irinotecan | SN-38 (Active Metabolite of Irinotecan) | This compound (Hypothetical) | Active Metabolite of this compound (Hypothetical) |
| In Vitro IC50 (nM) in HCT-116 cells | >1000 | 5 - 20 | 500 - 800 | 0.5 - 5 |
| Relative Potency vs. Irinotecan | 1x | 100 - 1000x | ~2x | ~200 - 2000x |
| Plasma Protein Binding | ~65% | ~95% | ~70% | ~96% |
| Terminal Half-life (human) | 5 - 27 hours | 6 - 30 hours | 6 - 28 hours | 7 - 32 hours |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and its active metabolite in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Assessment of In Vivo Toxicity (Maximum Tolerated Dose - MTD)
-
Animal Acclimatization: Acclimatize healthy, immunocompetent mice (e.g., C57BL/6) for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., 5 mice per group), including a vehicle control group.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., intravenous injection) according to a predetermined schedule (e.g., once weekly for three weeks).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including:
-
Body weight changes (a loss of >15-20% is often a humane endpoint).
-
Diarrhea severity (scored based on consistency of fecal pellets).
-
General appearance (e.g., ruffled fur, hunched posture).
-
-
Blood Collection: Collect blood samples at specified time points (e.g., at the end of the study) for complete blood count (CBC) analysis to assess myelosuppression (neutropenia, anemia, thrombocytopenia).
-
Endpoint and Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).
Visualizations
References
Technical Support Center: Managing 8-Ethyl Irinotecan-Induced Toxicity in Animal Models
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are primarily based on research conducted with Irinotecan (CPT-11), the parent compound of 8-Ethyl Irinotecan. Due to limited publicly available data specifically on this compound-induced toxicities, this guide serves as a foundational resource. Researchers should perform initial dose-finding and toxicity profiling studies specific to this compound in their chosen animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is a derivative of Irinotecan, a chemotherapeutic agent used in the treatment of cancers like colorectal cancer.[1] It is presumed to share the same mechanism of action as its parent compound. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[2][3] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, cancer cell death.
Q2: What are the expected dose-limiting toxicities of this compound in animal models?
Based on the well-documented toxicities of Irinotecan, the primary dose-limiting toxicities expected with this compound are severe diarrhea and myelosuppression (neutropenia). These side effects are largely attributed to the cytotoxic effects of the active metabolite, SN-38, on rapidly dividing cells in the gastrointestinal tract and bone marrow.
Q3: Why does Irinotecan (and likely this compound) cause diarrhea?
Irinotecan-induced diarrhea has two phases:
-
Early-onset diarrhea: Occurs within 24 hours of administration and is attributed to a cholinergic syndrome resulting from the inhibition of acetylcholinesterase.
-
Delayed-onset diarrhea: Occurs 24 hours or more after administration and is more severe. It is caused by the accumulation of the active metabolite, SN-38, in the intestines. SN-38 excreted in the bile can be reactivated in the gut by bacterial β-glucuronidases, leading to damage of the intestinal mucosa.
Q4: Which animal model is recommended for studying this compound-induced diarrhea?
Studies have shown that F344 rats are a suitable model for inducing reproducible and severe irinotecan-induced diarrhea with a lower mortality rate compared to mice. Factors such as the dosing regimen, age, and tumor-bearing status of the animals are critical for the successful establishment of the model.
Q5: Are there any known strategies to mitigate this compound-induced toxicities?
Several strategies have been investigated for managing Irinotecan-induced toxicities and may be applicable to this compound:
-
Pharmacological intervention: High-dose loperamide is a standard treatment for delayed-onset diarrhea. Atropine can be used to manage early-onset, cholinergic diarrhea.
-
Dietary modifications: Studies in mice suggest that fasting for a period before treatment can protect against irinotecan-induced side effects like diarrhea and leukopenia without compromising anti-tumor efficacy. The composition of the diet, such as a grain-based versus a purified diet, may also influence the severity of toxicity.
-
Genetic considerations: Polymorphisms in the UGT1A1 gene, which is responsible for metabolizing SN-38, can influence the severity of toxicity. While not a direct management strategy in animal models, it highlights the importance of consistent genetic backgrounds in study animals.
Troubleshooting Guides
Issue 1: High mortality rate in the animal cohort.
| Potential Cause | Troubleshooting Step |
| Drug dosage is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain. |
| Inappropriate animal model. | Mouse models of irinotecan-induced diarrhea have been associated with extremely high mortality rates (up to 100%). Consider using F344 rats, which have shown better tolerance. |
| Dehydration and malnutrition due to severe diarrhea. | Provide supportive care, including subcutaneous or intraperitoneal administration of fluids (e.g., saline) and nutritional support. |
| Animal age and condition. | Younger animals may be more susceptible to chemotherapy-induced toxicity. Ensure a consistent age range and health status across all experimental groups. |
Issue 2: Inconsistent or low incidence of severe diarrhea.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing regimen. | The administration schedule is a critical factor. For example, in rats, administering irinotecan once daily for four consecutive days induced more severe diarrhea than other schedules with the same total dose. |
| Animal diet. | The composition of the animal's diet can impact the severity of irinotecan-induced diarrhea. A grain-based chow diet was found to be protective in mice compared to purified diets. Ensure a consistent and defined diet throughout the study. |
| Animal strain and gut microbiota. | The gut microbiome plays a role in reactivating SN-38 in the intestines. Differences in gut flora between animals or strains could lead to variability. Consider co-housing animals or using animals from the same source to minimize this variability. |
| Inaccurate assessment of diarrhea. | Implement a standardized diarrhea scoring system (see Experimental Protocols section). Ensure consistent observation and recording of fecal consistency and perianal soiling. |
Issue 3: Significant weight loss in treated animals.
| Potential Cause | Troubleshooting Step |
| Gastrointestinal toxicity leading to reduced food and water intake. | Monitor body weight daily. Provide palatable, high-energy nutritional supplements. Administer fluids to prevent dehydration. |
| Systemic toxicity. | Evaluate for other signs of toxicity, such as lethargy, ruffled fur, and hunched posture. Consider reducing the dose of this compound. |
| Tumor burden (if using a tumor-bearing model). | In tumor-bearing animals, distinguish between weight loss due to toxicity and cancer cachexia. Include a tumor-bearing, vehicle-treated control group. |
Issue 4: Severe neutropenia or other hematological toxicities.
| Potential Cause | Troubleshooting Step |
| Myelosuppressive effects of the drug. | Monitor complete blood counts (CBCs) at baseline and at regular intervals post-treatment. |
| Dose-dependent toxicity. | If hematological toxicity is dose-limiting, consider reducing the dose or altering the administration schedule. |
| Supportive care needs. | In cases of severe neutropenia, consider the use of prophylactic antibiotics to prevent opportunistic infections, following appropriate institutional guidelines. |
Quantitative Data Summary
Table 1: Irinotecan Dosing Regimens and Outcomes in Rodent Models
| Animal Model | Irinotecan Dose and Schedule | Key Outcomes | Reference |
| F344 Rats | 1150 mg/m²/day, i.v., for 2 consecutive days | 100% incidence of severe diarrhea, 11% mortality | |
| Rats | 60 mg/kg, i.v., once daily for 4 days (Total dose: 240 mg/kg) | Severe diarrhea, mucosal impairment of the cecum | |
| Rats | 30 mg/kg, i.v., twice daily (9h interval) for 4 days (Total dose: 240 mg/kg) | Alleviated diarrheal symptoms compared to once-daily dosing | |
| Mice | 75 mg/kg | Established a model for severe (grade 4) diarrhea | |
| Germ-free Mice | 60 mg/kg/day for 4 days | Negligible intestinal damage compared to conventional mice at a lethal dose |
Table 2: Management Strategies for Irinotecan-Induced Toxicities
| Management Strategy | Animal Model | Key Findings | Reference |
| Fasting (3 days) | BALB/c mice with C26 colon carcinoma | Prevented diarrhea and leukopenia; did not affect anti-tumor activity | |
| Fasting (3 days) | FabplCre;Apc15lox/+ mice | Protected against weight loss, diarrhea, and leukopenia | |
| Loperamide | (Clinical data, relevant to animal models) | Standard treatment for delayed-onset diarrhea; allows for higher doses of irinotecan | |
| Wogonin/Chrysin (oral flavonoids) | Mice | Alleviated diarrhea, reduced weight loss, and improved survival |
Experimental Protocols
Protocol 1: Induction of Diarrhea with this compound in F344 Rats (Adapted from Irinotecan protocols)
-
Animal Model: Male or female F344 rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or as specified by the manufacturer). Prepare fresh on each day of administration.
-
Dosing: Based on irinotecan studies, a starting dose could be in the range of 50-60 mg/kg, administered intravenously (i.v.) via the tail vein once daily for four consecutive days. A dose-finding study is crucial.
-
Monitoring:
-
Body Weight: Record daily.
-
Diarrhea Score: Observe and score animals at least twice daily using a standardized scale (see Table 3).
-
Clinical Signs: Monitor for signs of distress, including lethargy, ruffled fur, and hunched posture.
-
-
Supportive Care: Provide fluid support (e.g., 10-20 mL/kg subcutaneous saline) to animals exhibiting significant weight loss or signs of dehydration.
-
Endpoint: The experiment may be terminated at a predetermined time point (e.g., 7-10 days) or if animals reach a humane endpoint (e.g., >20% body weight loss).
-
Tissue Collection: At necropsy, collect intestinal tissues (e.g., cecum, colon) for histological analysis to assess mucosal damage.
Table 3: Diarrhea Scoring System
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft-formed stool |
| 2 | Pasty stool, moderate perianal soiling |
| 3 | Watery stool, severe perianal soiling |
| 4 | Severe watery diarrhea |
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (before treatment) and at selected time points after this compound administration (e.g., days 4, 8, and 15). A study in mice showed a decrease in neutrophils and lymphocytes on day 4 post-irinotecan administration.
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC), including white blood cell (WBC) count with differential (neutrophils, lymphocytes), red blood cell (RBC) count, and platelet count.
-
Data Interpretation: Compare post-treatment CBC values to baseline and to a vehicle-treated control group to determine the degree of myelosuppression.
Visualizations
Caption: Metabolic activation and toxicity pathway of Irinotecan.
Caption: General workflow for an in vivo toxicity study.
References
Minimizing off-target effects of 8-Ethyl Irinotecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Ethyl Irinotecan. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of Irinotecan, a chemotherapeutic agent used in the treatment of various cancers.[1] It functions as a prodrug that is converted by carboxylesterases into its active metabolite, which is structurally similar to SN-38.[1] This active metabolite is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[1][2][3] By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand DNA breaks, leading to the formation of lethal double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.
Q2: What are the primary off-target effects of this compound?
The major dose-limiting off-target effects of this compound, similar to Irinotecan, are severe delayed diarrhea and myelosuppression (neutropenia). These toxicities are primarily attributed to the systemic exposure of the active metabolite, SN-38, which can damage rapidly proliferating normal cells in the gastrointestinal tract and bone marrow.
Q3: How can I minimize gastrointestinal toxicity in my animal models?
Minimizing gastrointestinal toxicity, particularly diarrhea, is a critical aspect of working with this compound. Here are some strategies:
-
Dose Optimization: There is a clear dose-dependent relationship between the dosage of Irinotecan and the incidence of diarrhea. Carefully titrate the dose to find the optimal balance between efficacy and toxicity in your specific model.
-
Formulation Strategies: Utilizing liposomal formulations can alter the pharmacokinetic profile of the drug, potentially reducing systemic exposure to SN-38 and thereby mitigating intestinal damage.
-
Modulation of Gut Microbiota: The gut microbiota plays a role in the reactivation of SN-38 from its inactive glucuronide form (SN-38G) through the action of bacterial β-glucuronidases. Co-administration of agents that inhibit these enzymes may reduce intestinal toxicity.
-
Intestinal Alkalinization: Some studies have explored intestinal alkalinization as a strategy to reduce the damage caused by SN-38 to the intestinal mucosa.
Q4: What are the key considerations for formulation development to reduce off-target effects?
Novel drug delivery systems are a promising approach to enhance the therapeutic index of this compound. Key considerations include:
-
Liposomal Encapsulation: Liposomes can protect the drug from premature conversion to SN-38 in the systemic circulation and potentially enhance its accumulation in tumor tissue. ONIVYDE®, a liposomal formulation of irinotecan, has been approved for clinical use and demonstrates the viability of this approach.
-
Nanoparticle-based Delivery: Mesoporous silica nanoparticles and other nanocarriers are being investigated to improve drug loading, stability, and targeted delivery, which can reduce off-target toxicity.
Troubleshooting Guides
Problem: Excessive body weight loss and mortality in animal models.
Possible Cause: The administered dose of this compound is too high, leading to severe systemic toxicity.
Solutions:
-
Dose Reduction: Refer to dose-response studies to select a lower starting dose. A dose-response relationship for both efficacy and toxicity should be established in your specific xenograft model.
-
Alternative Dosing Schedules: Instead of a high single dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently). This can sometimes maintain anti-tumor efficacy while reducing peak plasma concentrations of SN-38 and associated toxicities.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. For studies involving diarrhea, providing supplemental hydration can be crucial.
Problem: Inconsistent anti-tumor efficacy in xenograft models.
Possible Causes:
-
Variable Drug Metabolism: Differences in carboxylesterase activity among individual animals can lead to variable conversion of this compound to its active metabolite.
-
Drug Efflux: Overexpression of efflux transporters like P-glycoprotein (P-gp) in tumor cells can reduce intracellular drug accumulation.
-
Tumor Heterogeneity: Different tumor models can exhibit varying sensitivity to topoisomerase I inhibitors.
Solutions:
-
Characterize Your Model: If possible, measure the expression of carboxylesterases and drug transporters in your tumor models.
-
Pharmacokinetic Analysis: Measure plasma and tumor concentrations of this compound and its active metabolite to correlate drug exposure with anti-tumor response.
-
Combination Therapy: Consider combining this compound with agents that can modulate drug resistance pathways, such as inhibitors of efflux pumps or agents that target downstream signaling pathways like NF-κB.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Irinotecan and SN-38 in Human Colorectal Tumor Cell Lines
| Cell Line | Compound | IC50 |
| LoVo | Irinotecan | 15.8 µM |
| HT-29 | Irinotecan | 5.17 µM |
| LoVo | SN-38 | 8.25 nM |
| HT-29 | SN-38 | 4.50 nM |
Data from a study investigating determinants of cytotoxicity.
Table 2: Recommended Dose Modifications for Irinotecan-Based on Toxicity (Clinical Data)
| Toxicity Grade | Dose Adjustment during Cycle | Dose Adjustment at Start of Subsequent Cycles |
| Weekly Schedule | ||
| First Toxicity | Maintain dose level | Maintain dose level |
| Second Toxicity | Decrease by 25 mg/m² | Decrease by 25 mg/m² |
| Third Toxicity | Omit until ≤ Grade 2, then decrease by 25 mg/m² | Decrease by 25 mg/m² |
| Once Every 3 Weeks | ||
| First Toxicity | Maintain dose level | Maintain dose level |
| Second Toxicity | Decrease by 50 mg/m² | Decrease by 50 mg/m² |
| Third Toxicity | Omit until ≤ Grade 2, then decrease by 50 mg/m² | Decrease by 50 mg/m² |
Adapted from clinical dosing guidelines for Irinotecan. While not specific to this compound, these provide a general framework for dose adjustments in response to toxicity.
Experimental Protocols
Protocol 1: Induction of Intestinal Mucositis in Mice
This protocol is a general guideline for inducing intestinal mucositis to study the gastrointestinal toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Swiss mice (or other appropriate strain)
-
Standard laboratory equipment for intraperitoneal injections and animal monitoring
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The dose will need to be optimized for your specific study, but a common starting point for Irinotecan is 75 mg/kg.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection daily for 4 consecutive days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, diarrhea, and general appearance.
-
Tissue Collection: At a predetermined time point after the last injection (e.g., 72 hours), euthanize the mice and collect the small intestine and colon for histological analysis.
-
Histological Analysis: Fix the intestinal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for histopathological changes such as villus atrophy, crypt damage, and inflammatory cell infiltration.
Protocol 2: Quantification of this compound and its Active Metabolite in Plasma and Tissue
This protocol outlines a general method for sample preparation and analysis using high-performance liquid chromatography (HPLC).
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (e.g., Camptothecin)
-
Acetonitrile
-
Methanol
-
Hydrochloric acid
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or tissue homogenate, add an internal standard.
-
Add 200 µL of a cold acetonitrile-methanol (1:1, v/v) solution to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant with 0.5 M hydrochloric acid.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable C18 column for separation.
-
Employ a mobile phase gradient of acetonitrile and an appropriate buffer.
-
Set the fluorescence detector to an excitation wavelength of approximately 370 nm and an emission wavelength of around 530 nm (wavelengths may need optimization for this compound and its specific metabolite).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and its active metabolite.
-
Quantify the concentrations in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Metabolism and intestinal toxicity pathway of this compound.
Caption: On-target versus off-target effects of this compound.
Caption: Experimental workflow for assessing efficacy and toxicity.
References
Combination therapy strategies to enhance 8-Ethyl Irinotecan efficacy
Technical Support Center: Enhancing 8-Ethyl Irinotecan Efficacy
This technical support guide provides researchers, scientists, and drug development professionals with information on combination therapy strategies to enhance the efficacy of this compound (SN-38), the active metabolite of Irinotecan. The content is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (SN-38)?
A1: this compound, or SN-38, is a potent topoisomerase I inhibitor. Its primary anti-cancer activity involves binding to the DNA-topoisomerase I complex. This binding prevents the religation of single-strand DNA breaks created by topoisomerase I during DNA replication, leading to the accumulation of DNA damage and ultimately, cancer cell death.[1][2][3]
Q2: We are observing limited efficacy of SN-38 as a monotherapy in our cancer cell line models. What are the common resistance mechanisms?
A2: Resistance to SN-38 can be multifactorial. Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump SN-38 out of the cancer cell, reducing its intracellular concentration.[1]
-
Altered Drug Target: Reduced expression or mutations in the topoisomerase I (Top1) enzyme can decrease the binding affinity of SN-38.[1]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by SN-38.
-
Activation of Pro-Survival Signaling: Activation of pathways like NF-κB can suppress apoptosis and promote cell survival despite DNA damage.
-
Drug Metabolism: Increased glucuronidation of SN-38 to its inactive form, SN-38G, within the cancer cells can reduce its efficacy.
Q3: What are the most promising combination strategies to overcome SN-38 resistance and enhance its efficacy?
A3: Combination therapy is a key strategy to improve the anti-tumor effects of SN-38. Two highly explored and promising strategies involve combining SN-38 with PARP inhibitors or EGFR inhibitors.
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. Inhibiting PARP leads to the accumulation of single-strand breaks, which, during replication, are converted to double-strand breaks. In combination with SN-38, which also causes DNA damage, PARP inhibitors can lead to a synergistic increase in cell death, especially in tumors with existing defects in DNA damage response (DDR) pathways like BRCA mutations. A synergistic effect has also been observed in cells without mutations in DDR pathway genes.
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key component of signaling pathways that promote cell proliferation and survival. Acquired resistance to SN-38 has been associated with the upregulation of EGFR and related pathways. Combining SN-38 with EGFR inhibitors, such as gefitinib or cetuximab, can produce synergistic anti-tumor effects by simultaneously targeting DNA replication and key cell survival signals.
Troubleshooting Guides
Issue 1: Designing an In Vitro Synergy Study with SN-38 and a PARP Inhibitor
Q: We want to test the synergy between SN-38 and a PARP inhibitor (e.g., Olaparib, Talazoparib) in our small cell lung cancer (SCLC) cell lines. How should we design the experiment?
A: A checkerboard assay is a standard method to evaluate synergy. This involves treating cells with a matrix of concentrations for both drugs to determine the Fractional Inhibitory Concentration (FIC) index.
The following table summarizes data from studies combining Irinotecan/SN-38 with PARP inhibitors in SCLC cell lines.
| Combination | Cell Lines | Endpoint | Results | Reference |
| Irinotecan + Talazoparib/Venadaparib | 10 SCLC cell lines | IC50 Reduction | IC50 value reduced to < 10 nM in 7 of 10 cell lines. | |
| Irinotecan (50 nM) + PARP Inhibitors | SCLC cell lines | IC50 Fold Change | Olaparib: 1,649 ± 4,049; Talazoparib: 25 ± 34.21; Venadaparib: 336 ± 596.01 |
Issue 2: Unexpected Resistance to SN-38 in Combination with an EGFR Inhibitor
Q: We are combining SN-38 with an EGFR inhibitor, but one of our colorectal cancer cell lines (HCT-116) shows increased resistance. Why might this be happening?
A: While the combination of SN-38 and EGFR inhibitors is often synergistic, resistance can occur. Research has shown that prolonged exposure to topoisomerase I inhibitors can lead to the upregulation of multiple signaling pathways, which may alter the tumor's sensitivity to targeted agents. For example, in an SN-38 resistant HCT-116 model, expression of EGFR, HER2, HER3, and Src proteins was increased. This complex signaling rewiring might render the cells resistant to an EGFR inhibitor alone or in this specific combination.
-
Confirm Protein Expression: Use Western blotting to check the baseline and post-treatment expression levels of EGFR, HER2, HER3, and Src in your resistant and sensitive cell lines.
-
Evaluate Downstream Signaling: Assess the phosphorylation status of key downstream effectors like AKT and ERK1/2, which can be attenuated by effective combination treatment.
-
Consider Alternative Combinations: If EGFR pathway upregulation is confirmed as a resistance mechanism, consider a triple combination with a Src inhibitor or exploring synergy with inhibitors of other identified survival pathways.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (Checkerboard Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of SN-38 and the combination drug (e.g., a PARP inhibitor). Perform serial dilutions in culture media to create a range of concentrations (e.g., 8 concentrations ranging from 1/32x to 4x the IC50 of each drug).
-
Treatment: Add the diluted drugs to the 96-well plate in a checkerboard format. Drug A concentrations are added to the columns, and Drug B concentrations are added to the rows. Include wells for each drug alone and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells.
-
FIC_A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC_B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Combination Index (CI) or FIC Index (FICI): CI = FIC_A + FIC_B.
-
Interpretation :
-
Synergy: CI < 1.0
-
Additive: CI = 1.0
-
Antagonism: CI > 1.0
-
-
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: Treat cells with SN-38, the combination drug, or both for the desired time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-chk1, p-p53, EGFR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
References
Validation & Comparative
8-Ethyl Irinotecan vs. Irinotecan: An In Vivo Efficacy Comparison Guide
An objective analysis of the available preclinical data on 8-Ethyl Irinotecan and its parent compound, Irinotecan, for researchers and drug development professionals.
This guide provides a comparative overview of the in vivo efficacy of this compound and Irinotecan, based on currently available preclinical data. It is important to note that direct, head-to-head in vivo comparative studies are limited. This document summarizes the existing individual data to offer a preliminary comparison.
Mechanism of Action
Both Irinotecan and its derivative, this compound, are topoisomerase I inhibitors. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of double-strand DNA breaks during replication, ultimately triggering apoptosis in cancer cells.[1] this compound is believed to operate through a similar mechanism, acting as a topoisomerase I inhibitor.[1]
In Vivo Efficacy Data
Irinotecan: Summary of Preclinical In Vivo Data
The following table summarizes representative data from preclinical studies of Irinotecan in various xenograft models.
| Tumor Model | Dosing Regimen | Route of Administration | Antitumor Activity | Reference |
| Human Neuroblastoma Xenograft | 59 mg/kg (q4d x3) | Intraperitoneal (IP) | Tumor Inhibition | [2] |
| Human Neuroblastoma Xenograft | 404 mg/kg (q4d x3) | Oral (PO) | Superior tumor inhibition compared to IP | [2] |
| Human Colon Carcinoma Xenografts | 40 mg/kg (dx5)2 | Intravenous (IV) | Significant activity | |
| Human Colon Carcinoma Xenografts | 50 and 75 mg/kg (dx5)2 | Oral (PO) | Similar activity to IV | |
| Human Colon Carcinoma Xenografts | 75 mg/kg [(dx5)2]4 and 50 mg/kg (dx5)12 | Oral (PO) | Complete response in 5 of 7 xenograft lines | |
| HT-29 Human Colon Carcinoma | 50 mg/kg (weekly) | Intravenous (IV) | ~40% Tumor Growth Inhibition (TGI) | |
| HL60 Human Myeloid Leukemia Xenograft | 50 mg/kg (daily x 5) | Intravenous (IV) | 100% Complete Regression |
This compound: Available Efficacy Information
Information regarding the in vivo efficacy of this compound is limited. Preclinical studies have indicated that this compound exhibits enhanced cytotoxicity when compared to Irinotecan. However, specific quantitative data on tumor growth inhibition, dosing regimens, and tumor models from in vivo studies are not detailed in the available literature.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the in vivo efficacy of anticancer agents like Irinotecan and this compound in xenograft models.
A typical experimental protocol for evaluating the in vivo efficacy of Irinotecan in a mouse xenograft model involves the following steps:
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HT-29, HL60) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of treatment.
-
Group Allocation: Mice are randomized into different treatment groups, including a vehicle control group and groups for the compounds being tested.
-
Drug Administration: The drug is administered according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) to determine the extent of tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a certain size, or after a specified duration of treatment. Tumor samples may be collected for further analysis.
Conclusion
While both this compound and Irinotecan are topoisomerase I inhibitors, a direct and comprehensive comparison of their in vivo efficacy is hampered by the limited availability of data for this compound. Irinotecan has a well-documented history of preclinical in vivo efficacy across a range of tumor models. The assertion that this compound possesses "enhanced cytotoxicity" is noted in the literature, but this claim requires substantiation through detailed in vivo studies that provide quantitative data on its antitumor activity and therapeutic window. Future research, including head-to-head in vivo comparative studies, is necessary to fully elucidate the potential advantages of this compound over Irinotecan.
References
A Comparative Guide to the In Vitro Cytotoxicity of SN-38 and 8-Ethyl Irinotecan
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxic activity of SN-38, the active metabolite of Irinotecan, and 8-Ethyl Irinotecan, a derivative and known impurity of Irinotecan. While extensive data is available for SN-38, a potent and well-characterized topoisomerase I inhibitor, publicly accessible information on the cytotoxic activity of this compound is scarce and lacks quantitative detail, precluding a direct, data-driven comparison.
SN-38: A Potent Topoisomerase I Inhibitor
SN-38 is the biologically active metabolite of the chemotherapeutic drug Irinotecan. Irinotecan itself is a prodrug that is converted to SN-38 in the body. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, SN-38 leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA synthesis, ultimately triggering apoptosis (programmed cell death). It is estimated that SN-38 is 100 to 1000 times more potent than its parent drug, Irinotecan.
In Vitro Cytotoxic Activity of SN-38
The cytotoxic activity of SN-38 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the experimental conditions. Below is a summary of reported IC50 values for SN-38 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.04 ± 0.02 |
| HT-29 | Colorectal Cancer | 0.08 ± 0.04 |
| SW620 | Colorectal Cancer | 0.02 ± 0.01 |
| A549 | Lung Cancer | 0.091 ± 0.002 |
| Capan-1 | Pancreatic Cancer | 0.040 ± 0.032 |
| MIAPaCa-2 | Pancreatic Cancer | 0.29 ± 0.023 |
Note: The IC50 values presented are derived from various studies and may not be directly comparable due to differences in experimental protocols.
This compound: An Uncharacterized Derivative
This compound is a derivative of Irinotecan and is listed in pharmacopeias as "Irinotecan EP Impurity C" and "Irinotecan Impurity G". Its chemical structure is similar to Irinotecan, suggesting a potential mechanism of action as a topoisomerase I inhibitor.
In Vitro Cytotoxic Activity of this compound
Despite its characterization as a related substance to Irinotecan, there is a significant lack of publicly available data on the in vitro cytotoxic activity of this compound. Some sources suggest that in preclinical studies, this compound has demonstrated enhanced cytotoxicity compared to its parent compound, Irinotecan.[1] However, these claims are not substantiated with quantitative data such as IC50 values. Conversely, another source suggests that due to its structural features, this compound is not expected to have inherent biological activity.[1]
Experimental Methodologies
The following sections detail typical experimental protocols used to assess the in vitro cytotoxicity of compounds like SN-38.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., SN-38) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of SN-38 and a typical workflow for evaluating in vitro cytotoxicity.
References
Validating Topoisomerase I Inhibitory Activity: A Comparative Guide for 8-Ethyl Irinotecan
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the topoisomerase I (Top1) inhibitory activity of 8-Ethyl Irinotecan. Due to the limited publicly available data on this compound's specific biological activity, this document focuses on established Top1 inhibitors—Irinotecan (and its active metabolite, SN-38), Topotecan, and Camptothecin—to provide a benchmark for comparison. The experimental protocols and data herein offer a roadmap for the evaluation of novel compounds like this compound.
Comparative Analysis of Topoisomerase I Inhibitors
The following table summarizes the cytotoxic and DNA-damaging activities of several key camptothecin derivatives. These values provide a quantitative basis for comparing the potency of novel inhibitors.
| Compound | Cell Line | IC50 (nM) | DNA Damage (C1000, µM) |
| SN-38 | HT-29 | 8.8 | 0.037 |
| Camptothecin | HT-29 | 10 | 0.051 |
| Topotecan | HT-29 | 33 | 0.28 |
| Irinotecan | HT-29 | >100 | >1 |
| This compound | HT-29 | Data not available | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1] C1000 values represent the drug concentration required to produce 1000 rad-equivalents of DNA single-strand breaks.[1] Data for this compound is not currently available in the cited literature.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I inhibitors function by trapping the enzyme on the DNA, which leads to the stabilization of the Top1-DNA cleavage complex.[2][3][4] This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. The collision of the replication fork with these stabilized complexes results in the formation of cytotoxic double-strand breaks, ultimately leading to cell cycle arrest and apoptosis. Irinotecan itself is a prodrug that is converted to its more potent active metabolite, SN-38, in the body.
Caption: Mechanism of Topoisomerase I Inhibition.
Experimental Protocols
To validate the topoisomerase I inhibitory activity of a compound like this compound, the following standard assays can be employed.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of the enzyme's ability to relax supercoiled DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this activity is reduced or eliminated. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)
-
Test compound (this compound) and control inhibitors (SN-38, Topotecan, Camptothecin)
-
STEB (40% Sucrose, 20 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and water.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-drug control and positive controls.
-
Initiate the reaction by adding diluted Topoisomerase I enzyme to each tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA topoisomers.
-
Stain the gel with a DNA stain and visualize under UV light.
Expected Results: In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA. With increasing concentrations of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.
Topoisomerase I DNA Cleavage Assay
This assay directly measures the formation of the stabilized Top1-DNA cleavage complex induced by the inhibitor.
Principle: Topoisomerase I inhibitors trap the covalent intermediate of the enzyme-DNA reaction. This results in the accumulation of single-strand DNA breaks. A radiolabeled DNA substrate is used, and the cleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
3'-end radiolabeled DNA substrate (e.g., [³²P]-labeled oligonucleotide)
-
10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)
-
Test compound and control inhibitors
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 20%)
Procedure:
-
Incubate the radiolabeled DNA substrate with Topoisomerase I in the reaction buffer in the presence of varying concentrations of the test compound.
-
Allow the cleavage/religation equilibrium to be established (typically 20-30 minutes at 37°C).
-
Terminate the reaction by adding SDS.
-
Digest the protein by adding Proteinase K and incubating at 37-50°C.
-
Add formamide loading dye and heat the samples to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography.
Expected Results: An effective inhibitor will increase the amount of cleaved DNA fragments in a dose-dependent manner, visible as more intense bands on the autoradiogram compared to the no-drug control.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Ethyl Irinotecan
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel therapeutic agents and their metabolites is paramount. 8-Ethyl Irinotecan, a derivative and potential impurity of the potent anti-cancer drug Irinotecan, requires accurate analytical methods for its characterization and monitoring in various stages of drug development.[1][2][3][4] When analytical methods are transferred between laboratories or when different methods are used within a study, a cross-validation process is essential to ensure the consistency and reliability of the data.[5] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of this compound, and details the cross-validation protocol to ensure data integrity.
Comparative Analytical Method Performance
The selection of an analytical method is often a balance between sensitivity, selectivity, and accessibility. Below is a comparison of typical performance characteristics for hypothetical HPLC-FLD and UHPLC-MS/MS methods for the quantification of this compound in human plasma.
| Parameter | Method A: HPLC-FLD | Method B: UHPLC-MS/MS | Acceptance Criteria |
| **Linearity (r²) ** | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 1 - 500 ng/mL | 0.1 - 250 ng/mL | Dependent on expected concentrations |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | May have interference from structurally similar compounds | Highly selective due to mass-to-charge ratio detection | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | Not applicable | Assessed and minimized | The effect of the matrix on ionization should be evaluated. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
Method A: HPLC-FLD
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 370 nm and emission at 525 nm.
Method B: UHPLC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound.
-
Perform a solid-phase extraction (SPE) using a suitable C18 cartridge to remove plasma components and concentrate the analyte.
-
Wash the cartridge with a low organic solvent concentration solution.
-
Elute the analyte and internal standard with a high organic solvent concentration solution (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard would be monitored. For example, for Irinotecan (a related compound), a transition of m/z 587.6 → 167.2 is used.
Cross-Validation Protocol
Cross-validation is necessary to ensure that data from different analytical methods or laboratories are comparable.
1. Objective: To compare the performance of Method A (HPLC-FLD) and Method B (UHPLC-MS/MS) for the quantification of this compound in a given set of study samples.
2. Experimental Design:
-
Select a minimum of 20 study samples that have been previously analyzed by the reference method (e.g., Method B).
-
The concentration of these samples should span the calibration range of both methods.
-
Analyze these samples in a single run using the alternative method (Method A).
3. Acceptance Criteria:
-
The difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20% of the mean value.
-
A correlation plot of the results from the two methods should have a correlation coefficient (r) of ≥ 0.95.
Visualizing the Workflow
To better understand the logical flow of the cross-validation process, the following diagram illustrates the key steps.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Context
Irinotecan, the parent compound of this compound, is a topoisomerase I inhibitor. The following diagram illustrates a simplified signaling pathway of its mechanism of action.
Caption: Simplified signaling pathway of Irinotecan's mechanism of action.
References
Preclinical Comparison of 8-Ethyl Irinotecan and Irinotecan: A Review of Available Data
A comprehensive review of publicly available preclinical data reveals a notable absence of head-to-head studies directly comparing 8-Ethyl Irinotecan and its parent compound, Irinotecan. While some information suggests enhanced cytotoxic potential for this compound, a lack of direct comparative experimental data prevents a definitive, quantitative assessment of their relative efficacy, toxicity, and pharmacokinetic profiles.
This guide synthesizes the available preclinical information for both compounds to provide a baseline for researchers, scientists, and drug development professionals. It is important to note that the data for Irinotecan is extensive and well-documented, whereas the information for this compound is sparse and primarily descriptive.
Mechanism of Action: A Shared Pathway
Both Irinotecan and its derivative, this compound, are topoisomerase I inhibitors. Their cytotoxic effects are mediated through the inhibition of this essential enzyme, which plays a critical role in DNA replication and transcription.
Irinotecan is a prodrug that is converted in the body by carboxylesterase enzymes to its active metabolite, SN-38.[1][2] SN-38 is significantly more potent than Irinotecan itself and is responsible for the drug's antitumor activity.[1][2] It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, which are then converted to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1]
This compound is described as operating through a similar mechanism of action. It is also a prodrug that is hydrolyzed to its active metabolite, which then inhibits topoisomerase I. The addition of an ethyl group at the 8-position is suggested to potentially enhance its pharmacological properties and cytotoxicity compared to the parent compound, though quantitative preclinical data to support this is not publicly available.
Preclinical Efficacy: An Indirect Comparison
Due to the absence of head-to-head trials, a direct comparison of the preclinical efficacy of this compound and Irinotecan is not possible. The following tables summarize representative preclinical data for Irinotecan.
In Vitro Cytotoxicity of Irinotecan
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT-29 | Colon | 2.5 | 72 |
| HCT-116 | Colon | 1.8 | 72 |
| A549 | Lung | 3.2 | 72 |
| MCF-7 | Breast | 4.5 | 72 |
Note: IC50 values can vary significantly depending on the assay conditions and cell line.
For this compound, one source claims "enhanced cytotoxicity compared to its parent compound" in preclinical studies, but no specific IC50 values or the cell lines tested are provided.
In Vivo Antitumor Activity of Irinotecan in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| HT-29 | Colon | 100 mg/kg, q4d x 3 | 75 |
| COLO 205 | Colon | 50 mg/kg, qd x 5 | 80 |
| MX-1 | Breast | 60 mg/kg, q7d x 3 | 65 |
Note: Efficacy data is highly dependent on the tumor model, dosing regimen, and route of administration.
No in vivo efficacy data for this compound from peer-reviewed studies is currently available.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Irinotecan are widely published. A general workflow for assessing in vitro cytotoxicity and in vivo efficacy is outlined below.
In Vitro Cytotoxicity Assay Protocol (General):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (Irinotecan or this compound) and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or SRB.
-
Data Analysis: The absorbance is read using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Study Protocol (General):
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specified dose and schedule (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated based on tumor growth inhibition.
Pharmacokinetics and Toxicity
Comprehensive pharmacokinetic and toxicity data for Irinotecan in various preclinical species are available in the literature. This includes parameters such as clearance, volume of distribution, half-life, and major toxicity profiles (e.g., myelosuppression and diarrhea).
For this compound, detailed preclinical pharmacokinetic and toxicity data from peer-reviewed studies are not currently available, precluding a comparative analysis.
Conclusion
While this compound is presented as a potentially more potent derivative of Irinotecan, the current lack of published head-to-head preclinical studies makes a direct and quantitative comparison impossible. The information available for this compound is largely descriptive and originates from non-peer-reviewed sources. In contrast, Irinotecan has been extensively studied, with a large body of preclinical data supporting its clinical use.
For researchers and drug developers, this highlights a significant data gap. Rigorous head-to-head preclinical studies are necessary to substantiate the claimed advantages of this compound and to provide the quantitative data on efficacy, toxicity, and pharmacokinetics required for further development and potential clinical translation. Until such data becomes available, any consideration of this compound as a superior alternative to Irinotecan remains speculative.
References
Comparative Pharmacokinetics of Irinotecan and its Metabolites: A Guide for Researchers
A note on 8-Ethyl Irinotecan: Initial searches for the comparative pharmacokinetics of "this compound" did not yield any specific studies or data. Further investigation revealed that this compound (CAS 947687-02-7) is documented as an impurity of the well-established anticancer drug, Irinotecan.[1][2] Notably, one source suggests that this compound may lack the necessary structural features for biological activity, which would explain the absence of dedicated pharmacokinetic research.[3]
Therefore, this guide will focus on the comprehensive and clinically relevant comparative pharmacokinetics of Irinotecan (also known as CPT-11) and its principal metabolites. Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin and is a cornerstone in the treatment of various solid tumors, most notably colorectal cancer.[4][5] Its clinical activity and toxicity are intrinsically linked to the metabolic conversion to its active form, SN-38, and subsequent detoxification and elimination pathways.
This guide provides a detailed comparison of the pharmacokinetic profiles of Irinotecan and its key metabolites, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Metabolic Pathway of Irinotecan
Irinotecan is a prodrug that undergoes extensive metabolic conversion in the body. The primary metabolic pathway involves the activation of Irinotecan to its highly potent active metabolite, SN-38, and subsequent inactivation and elimination.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Irinotecan and its metabolites have been extensively studied. The following tables summarize key pharmacokinetic parameters from human studies. It is important to note that these values can exhibit significant inter-individual variability due to genetic and physiological factors.
Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites in Adult Cancer Patients
| Parameter | Irinotecan (CPT-11) | SN-38 | SN-38 Glucuronide (SN-38G) | APC |
| Cmax (ng/mL) | 1000 - 10000 | ~10-100 | Varies | Varies |
| Tmax (hr) | ~1 | ~1-2 | >2 | Varies |
| AUC (ng·h/mL) | Proportional to dose | Proportional to dose | Varies | Varies |
| Half-life (t½) (hr) | 5 - 27 | 6 - 30 | Varies | Varies |
| Protein Binding (%) | 65 | 95 | Varies | Varies |
| Clearance (L/h/m²) | 8 - 21 | - | - | - |
| Volume of Distribution (Vss) (L/m²) | 136 - 255 | - | - | - |
Data compiled from multiple sources. Cmax and AUC are dose-dependent.
Experimental Protocols
The characterization of the pharmacokinetics of Irinotecan and its metabolites relies on robust experimental designs and analytical methodologies.
Typical Phase I Clinical Trial Protocol for Pharmacokinetic Analysis
A representative experimental workflow for a clinical pharmacokinetic study of Irinotecan is outlined below.
1. Patient Population:
-
Adult patients with histologically confirmed solid tumors for which Irinotecan is a therapeutic option.
-
Adequate organ function (hepatic, renal, and bone marrow) is typically required.
2. Dosing and Administration:
-
Irinotecan is administered intravenously. A common dosing regimen is 350 mg/m² as a 90-minute infusion every 3 weeks. Doses can vary based on the treatment protocol and patient characteristics.
3. Blood Sample Collection:
-
Serial blood samples are collected at predetermined time points, for instance: before the infusion, at the end of the infusion, and at multiple time points post-infusion (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Sample Processing and Bioanalysis:
-
Plasma is separated by centrifugation.
-
A crucial step is the immediate stabilization of the lactone forms of Irinotecan and SN-38, which are pH-sensitive and can hydrolyze to the inactive carboxylate form. This is often achieved by acidifying the plasma.
-
Concentrations of Irinotecan and its metabolites (SN-38, SN-38G, APC, and NPC) in plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM, WinNonlin).
-
Pharmacokinetic parameters are determined using non-compartmental or compartmental modeling approaches.
Key Metabolic Conversions and Their Pharmacokinetic Implications
The interplay between Irinotecan and its metabolites is central to its efficacy and toxicity profile.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Buy this compound | 947687-02-7 | > 95% [smolecule.com]
- 4. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Look at 8-Ethyl Irinotecan and Irinotecan
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro resistance profiles of 8-Ethyl Irinotecan and its parent compound, Irinotecan. While direct comparative quantitative data for this compound is limited in publicly available literature, this document provides available data for Irinotecan, outlines the experimental protocols to conduct such comparisons, and visualizes the critical pathways involved in Irinotecan resistance.
Comparative Cytotoxicity Data
To establish a baseline for comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for Irinotecan in various cancer cell lines. This data, compiled from different studies, highlights the variable sensitivity of cancer cells to this topoisomerase I inhibitor. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | Irinotecan IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | 15.8 | [2] |
| HT-29 | Colorectal Cancer | 5.17 | [2] |
| S1 (parental) | Colon Cancer | 0.668 | [3] |
| S1-IR20 (resistant) | Colon Cancer | 31.78 | [3] |
Experimental Protocols
To determine and compare the in vitro resistance profiles of compounds like this compound and Irinotecan, a robust and standardized methodology is crucial. The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay for In Vitro Cytotoxicity
1. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method such as Trypan Blue exclusion.
-
Seed the cells into 96-well flat-bottom microtiter plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete cell culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Prepare stock solutions of this compound and Irinotecan in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent used for the drug) and untreated control (medium only).
-
Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in evaluating these compounds and their mechanisms of resistance, the following diagrams have been generated.
Caption: Workflow for comparing in vitro cytotoxicity.
Caption: Irinotecan resistance signaling pathways.
References
- 1. Buy this compound | 947687-02-7 | > 95% [smolecule.com]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Ethyl Irinotecan: A Procedural Guide for Laboratory Professionals
At the core of chemotherapy waste disposal is the distinction between "trace" and "bulk" waste. This classification determines the appropriate segregation, containment, and disposal pathway for all materials that have come into contact with the cytotoxic agent.
Quantitative Data for Waste Classification
The primary quantitative measure for differentiating trace and bulk chemotherapy waste is the amount of residual drug remaining in an item. This distinction is crucial for regulatory compliance and proper waste stream management.
| Waste Classification | Residual Amount of 8-Ethyl Irinotecan | Examples of Waste Items |
| Trace Waste | Less than 3% of the original volume | Empty vials, syringes with no visible drug, used gloves, gowns, and absorbent pads. |
| Bulk Waste | 3% or more of the original volume | Partially full vials, syringes with visible drug, materials from a spill cleanup. |
Disposal Procedures for this compound
The following step-by-step procedures are based on established guidelines for the disposal of antineoplastic drugs and should be adapted to comply with all applicable local, state, and federal regulations.[2]
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, personnel must wear appropriate PPE, including:
-
A disposable, solid-front gown with tight-fitting cuffs.[3]
-
Eye protection, such as safety goggles or a face shield.
-
A respirator mask may be necessary for cleaning up spills of powdered compound or large liquid spills.
2. Waste Segregation at the Point of Generation: Proper segregation is critical and must be done at the location where the waste is generated.
-
Trace Waste: Items with less than 3% residual this compound should be placed in a designated yellow chemotherapy waste container. These containers are typically puncture-resistant and clearly labeled for "Trace Chemotherapy Waste" or "Biohazard" for incineration.
-
Bulk Waste: All materials containing 3% or more of this compound, including unused or expired product, are considered bulk waste and must be disposed of in a black hazardous waste container. These containers are specifically designated for hazardous pharmaceutical waste.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy sharps. If the syringe contains bulk waste, it should be disposed of in the black container.
3. Container Management:
-
All waste containers must be kept closed and sealed when not in use.
-
Containers should not be overfilled.
-
Clearly label all containers with the contents, including the name "this compound," and the associated hazards (e.g., "Cytotoxic," "Hazardous Waste").
4. Final Disposal:
-
All waste contaminated with this compound, both trace and bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility.
-
Never dispose of this compound or its contaminated materials in the regular trash, sewer system, or as medical waste intended for autoclaving.
-
Arrange for a licensed hazardous waste contractor to transport and dispose of the filled waste containers in accordance with all regulatory requirements.
5. Spill Cleanup: In the event of a spill, immediate and proper cleanup is essential.
-
Secure the area and alert others.
-
Wearing appropriate PPE, use a chemotherapy spill kit to absorb the spill.
-
For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.
-
All cleanup materials must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
-
Thoroughly clean the spill area with a detergent solution followed by water.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated during research with this compound.
By adhering to these established procedures for antineoplastic agents, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
Personal protective equipment for handling 8-Ethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 8-Ethyl Irinotecan. Given the limited specific hazard information for this compound, these guidelines are based on its structural similarity to the potent cytotoxic drug Irinotecan and general best practices for handling hazardous antineoplastic agents.[1] It is critical to treat this compound with the same precautions as its parent compound.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound, which is presumed to be a hazardous drug.[2][3] The following table outlines the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double chemotherapy gloves, disposable chemotherapy gown, face shield with mask or goggles, N95 respirator (if not handled in a containment device).[2] |
| In Vitro/In Vivo Dosing | Double chemotherapy gloves, disposable chemotherapy gown, face shield with mask or goggles.[2] |
| Handling of Contaminated Waste | Double chemotherapy gloves, disposable chemotherapy gown. |
| General Laboratory Work (Low Risk) | Single pair of chemotherapy gloves, lab coat. |
Note: All disposable PPE must not be reused. Reusable PPE must be decontaminated and cleaned after each use.
II. Safe Handling and Operational Plan
Strict adherence to the following procedures is necessary to minimize the risk of exposure during the handling of this compound.
A. Engineering Controls:
-
All work with this compound powder or concentrated solutions should be performed in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to avoid the generation of dust and aerosols.
-
A closed system transfer device (CSTD) should be used when transferring the drug to minimize spills and aerosol generation.
B. Procedural Workflow for Handling:
III. Emergency Procedures: Spill and Exposure Management
Immediate and correct response to spills and personnel exposure is critical.
A. Spill Management Plan:
In the event of a spill, follow this workflow:
B. Personnel Exposure Protocol:
| Exposure Route | Immediate First-Aid Measures |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste, following all institutional, local, and federal regulations.
A. Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container. |
| Solid Waste | Gloves, gowns, lab plasticware, and other contaminated solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid discharge into drains or water courses. |
B. Final Disposal:
-
All cytotoxic waste must be handled by a licensed hazardous material disposal company.
-
Incineration in an incinerator equipped with an afterburner and scrubber is a recommended disposal method.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
